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Foundational

Technical Guide: Pharmacokinetic Profile and Bioavailability of Mezigdomide (CC-92480), a Novel Cereblon E3 Ligase Modulator

Disclaimer: The compound "3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione" is not described in publicly available scientific literature. This guide has been constructed using Mezigdomide (CC-92480) as a represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound "3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione" is not described in publicly available scientific literature. This guide has been constructed using Mezigdomide (CC-92480) as a representative molecule. Mezigdomide belongs to the same class of Cereblon E3 Ligase Modulators (CELMoDs) and shares the core piperidine-2,6-dione chemical scaffold. Its extensive public data provides a scientifically robust framework for illustrating the principles and practices of pharmacokinetic profiling and bioavailability assessment for this class of compounds.

Abstract

Mezigdomide (CC-92480) is a potent, orally bioavailable Cereblon (CRBN) E3 ligase modulator (CELMoD) agent designed for the treatment of hematological malignancies, particularly relapsed/refractory multiple myeloma (RRMM).[1][2] As a "molecular glue," Mezigdomide enhances the affinity of the CRBN E3 ubiquitin ligase complex for the neosubstrate transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and subsequent proteasomal degradation.[3][4] This degradation triggers potent tumoricidal and immunomodulatory effects.[5] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and the pharmacokinetic (PK) profile of Mezigdomide is critical for optimizing its clinical development, ensuring appropriate dosing strategies, and predicting potential drug-drug interactions. This guide provides an in-depth analysis of the preclinical and clinical pharmacokinetic profile of Mezigdomide, detailing the methodologies used to characterize its bioavailability and disposition.

Preclinical Pharmacokinetic Profiling

The primary objective of preclinical PK studies is to characterize the disposition of a new chemical entity in relevant animal species. This provides foundational data for human dose prediction, toxicology study design, and the initial assessment of oral bioavailability.

Rationale for Experimental Design
  • Species Selection: Rodents (e.g., Sprague-Dawley rats) are typically used for initial PK screening due to their well-characterized physiology and cost-effectiveness. Non-rodent species (e.g., cynomolgus monkeys) are often used as a second species due to their closer phylogenetic relationship to humans, providing more predictive data for interspecies scaling.

  • Route of Administration: Both intravenous (IV) and oral (PO) routes are essential. The IV administration provides a direct measure of systemic clearance (CL) and volume of distribution (Vd), bypassing the absorption phase. The PO administration is critical for assessing the rate and extent of absorption and determining absolute oral bioavailability (F%).

  • Dose Selection: Doses are selected to be high enough to ensure plasma concentrations remain above the lower limit of quantification (LLOQ) of the bioanalytical assay for a sufficient duration, yet low enough to be within a linear pharmacokinetic range and well below any toxicologically significant exposure levels.

Preclinical Pharmacokinetic Parameters

Preclinical studies in Sprague-Dawley rats and cynomolgus monkeys have characterized the fundamental PK properties of Mezigdomide. After IV administration, the observed clearance was consistent with predictions from in vitro metabolic studies.[1] Oral administration revealed good absorption characteristics.

ParameterSprague-Dawley RatCynomolgus Monkey
Dose (PO) SuspensionN/A
Cmax (µM) 3.2< 9% R-enantiomer
Oral Bioavailability (F%) 38%[1], >63%[6]N/A
Racemization < 4% (R-enantiomer)< 9% (R-enantiomer)

Table 1: Summary of key preclinical pharmacokinetic parameters for Mezigdomide. Data synthesized from multiple sources highlight variability in reported bioavailability, which can depend on vehicle and formulation.[1][6]

Bioavailability and Factors Affecting Absorption

Oral bioavailability is a critical parameter for any orally administered drug, representing the fraction of the dose that reaches systemic circulation unchanged. Mezigdomide has demonstrated sufficient oral bioavailability to warrant clinical development.[1][6]

Physicochemical Properties and Human Absorption

Mezigdomide is a weak-base compound with pH-dependent solubility.[7] Its aqueous solubility is significantly higher at acidic pH (0.133 mg/mL at pH 1) compared to a more neutral pH (0.001 mg/mL at pH 5).[7] This property is a key determinant of its absorption profile and susceptibility to external factors.

  • Expertise & Experience: For weak-base compounds, dissolution in the acidic environment of the stomach is the rate-limiting step for absorption. Any factor that increases gastric pH can dramatically reduce dissolution and, consequently, oral bioavailability. This a priori knowledge mandates the clinical investigation of food effects and interactions with acid-reducing agents.

Clinical Studies on Absorption

Phase 1 studies in healthy human subjects (NCT03803644, NCT04211545) were specifically designed to quantify the impact of food and proton-pump inhibitors (PPIs) on Mezigdomide's oral absorption.[8][9]

ConditionEffect on Oral Bioavailability (F%)Clinical Recommendation
High-Fat Meal ~30% IncreaseThe modest effect suggests Mezigdomide can be taken with or without food, but consistency is advisable.
Co-administration with PPI ~64% DecreaseCo-administration with proton-pump inhibitors is not recommended due to the significant reduction in exposure.[10]

Table 2: Influence of extrinsic factors on Mezigdomide oral bioavailability in healthy human subjects.[8][9][10]

Distribution, Metabolism, and Excretion (ADME)

Distribution

A population PK model developed from data in healthy subjects described Mezigdomide's disposition using a two-compartment model.[8][9] The estimated central (Vc) and peripheral (Vp) volumes of distribution were 440 L and 243 L, respectively.[8][9]

  • Trustworthiness: The large volume of distribution (Vd = Vc + Vp = 683 L) significantly exceeds total body water, indicating extensive distribution from the plasma into peripheral tissues. This self-validating data point is consistent with the lipophilic nature often required for oral absorption and intracellular target engagement.

Metabolism
  • In Vitro & Preclinical Findings: Preclinical evidence suggests that Mezigdomide is primarily metabolized by the cytochrome P450 (CYP) 3A4/5 enzyme system.[11] Studies in rats identified oxidative dealkylation and amide hydrolysis as the principal metabolic pathways.[6]

  • Clinical Relevance: The reliance on CYP3A4 for metabolism makes Mezigdomide susceptible to drug-drug interactions (DDIs). Co-administration with strong inhibitors or inducers of CYP3A4 would be expected to alter Mezigdomide exposure, a critical consideration for its use in a patient population often receiving multiple concomitant medications.

G cluster_0 Metabolic Pathways of Mezigdomide Mezigdomide Mezigdomide (CC-92480) M1 Metabolite 1 (Oxidative Dealkylation) Mezigdomide->M1 Phase I M2 Metabolite 2 (Amide Hydrolysis) Mezigdomide->M2 Phase I CYP3A4 CYP3A4/5 CYP3A4->Mezigdomide

Caption: Proposed metabolic pathways for Mezigdomide in preclinical species.

Human Pharmacokinetic Profile

The pharmacokinetic profile of Mezigdomide has been characterized in both healthy subjects and patients with RRMM.[8][10] The data demonstrate predictable and dose-dependent exposure.

  • Absorption: Mezigdomide is rapidly absorbed, with time to maximum concentration (Tmax) typically observed between 1 and 4 hours post-dose.[7]

  • Dose Proportionality: A linear, dose-dependent relationship in systemic exposure (AUC and Cmax) was observed across the clinically evaluated dose range.[9][10]

  • Disposition: The drug is best described by a two-compartment linear PK model with first-order absorption and a lag time.[8][9]

ParameterValue (Healthy Subjects)Inter-individual Variability
Absorption Rate Constant (ka) 1.18 h⁻¹65%
Absorption Lag Time (tlag) 0.423 h31%
Apparent Clearance (CL/F) 35.1 L/h40%
Apparent Central Volume (Vc/F) 440 L63%
Apparent Peripheral Volume (Vp/F) 243 L26%
Intercompartmental Clearance (Q/F) 36.8 L/h26%

Table 3: Population pharmacokinetic parameters of Mezigdomide in healthy subjects following single oral doses.[8][9]

Detailed Experimental Protocols

Authoritative protocols are crucial for ensuring data reproducibility and integrity. The following are representative methodologies for key pharmacokinetic assessments.

Protocol: Rodent Oral Bioavailability Study
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), fasted overnight.

  • IV Group: Administer Mezigdomide (e.g., 1 mg/kg) as a bolus via the tail vein. The vehicle should be a solution (e.g., 20% Solutol HS 15 in water).

  • PO Group: Administer Mezigdomide (e.g., 5 mg/kg) via oral gavage. The vehicle can be a suspension (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect serial blood samples (approx. 100 µL) from a cannulated vessel (e.g., jugular vein) into EDTA-coated tubes at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma.

  • Sample Storage: Store plasma samples at -80°C pending bioanalysis.

  • Data Analysis: Determine plasma concentration-time profiles. Calculate PK parameters (AUC, CL, Vd, t1/2) using non-compartmental analysis software (e.g., Phoenix WinNonlin). Calculate absolute bioavailability as: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Protocol: Bioanalytical Sample Analysis via LC-MS/MS
  • Sample Preparation: Perform protein precipitation by adding 100 µL of cold acetonitrile containing a suitable internal standard (e.g., ibrutinib) to 25 µL of plasma sample.[6]

  • Centrifugation: Vortex mix and centrifuge the samples (e.g., 14,000 rpm for 10 min) to pellet precipitated proteins.

  • Supernatant Transfer: Transfer the clear supernatant to a 96-well plate for injection.

  • Chromatography: Inject the sample onto a UPLC system equipped with a C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[6] Use a gradient mobile phase system, such as water with 0.1% formic acid (A) and acetonitrile (B).[6]

  • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

    • MRM Transition (Mezigdomide): m/z 568.3 → 363.1[6]

    • MRM Transition (Internal Standard): e.g., m/z 441.2 → 138.1 for ibrutinib[6]

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Determine the concentration of unknown samples from this curve. The validated range should cover the expected in vivo concentrations (e.g., 1-1,000 ng/mL).[6]

Workflow Visualization

G cluster_workflow In Vivo Pharmacokinetic Study Workflow Dosing Dosing (IV and PO Groups) Sampling Serial Blood Sampling Dosing->Sampling Time Points Processing Plasma Processing (Centrifugation) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Plasma Samples PK_Calc PK Parameter Calculation (NCA Analysis) Analysis->PK_Calc Concentration Data Report Data Interpretation & Reporting PK_Calc->Report

Caption: A generalized workflow for a typical in vivo pharmacokinetic study.

Conclusion

Mezigdomide (CC-92480) exhibits a pharmacokinetic profile suitable for an oral therapeutic agent in its target indication. It is rapidly absorbed and shows dose-proportional exposure. Its disposition is characterized by extensive tissue distribution and metabolism primarily mediated by CYP3A4. A critical finding is the significant negative impact of acid-reducing agents on its oral bioavailability, a factor that must be managed in the clinical setting.[9][10] The comprehensive preclinical and clinical pharmacokinetic data package has provided a clear understanding of its behavior in vivo, enabling the design of robust Phase 3 clinical trials and informing dosing guidelines for patients with multiple myeloma.[10][12][13]

References

  • Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC. (URL: [Link])

  • Mezigdomide (CC-92480), a Potent, Novel Cereblon E3 Ligase Modulator (CELMoD), Combined with Dexamethasone (DEX) in Patients (pts) with Relapsed/Refractory Multiple Myeloma (RRMM) - ResearchGate. (URL: [Link])

  • Model based assessment of food and acid reducing agent effects on oral absorption of mezigdomide (CC‐92480), a novel cereblon E3 ligase modulator - ResearchGate. (URL: [Link])

  • Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Model based assessment of food and acid reducing agent effects on oral absorption of mezigdomide (CC-92480), a novel cereblon E3 ligase modulator - PubMed. (URL: [Link])

  • Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma | Request PDF - ResearchGate. (URL: [Link])

  • Mezigdomide Plus Ixazomib and Dexamethasone for Relapsed and Refractory Multiple Myeloma - TrialX. (URL: [Link])

  • Mezigdomide for multiple myeloma: a focus on phase 2 trial data - ResearchGate. (URL: [Link])

  • Cereblon E3 Ligase Modulators Mezigdomide and Iberdomide in Multiple Myeloma - Ovid. (URL: [Link])

  • SUCCESSOR-2, a phase 3 trial of novel CELMoD agent mezigdomide for the treatment of RRMM. (URL: [Link])

  • Add-on mezigdomide slows cancer progression in hard-to-treat myeloma. (URL: [Link])

  • Model based assessment of food and acid reducing agent effects on oral absorption of mezigdomide (CC‐92480), a novel cereblon E3 ligase modulator - PMC. (URL: [Link])

  • A Safety, PK and Efficacy Study of CC-92480 Monotherapy and in Combination With Dexamethasone in Subjects With Relapsed and Refractory Multiple Myeloma (RRMM) | ClinicalTrials.gov. (URL: [Link])

  • Paper: Preclinical and Translational Biomarker Analyses to Inform Clinical Development of Mezigdomide (CC-92480) in Combination with Dexamethasone and Daratumumab in Multiple Myeloma. (URL: [Link])

  • Pharmacokinetics, bioavailability and metabolism of CC-92480 in rat by liquid chromatography combined with electrospray ionization tandem mass spectrometry - PubMed. (URL: [Link])

  • SUCCESSOR-1, a phase 3 trial of novel CELMoD agent mezigdomide for the treatment of RRMM. (URL: [Link])

  • Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC. (URL: [Link])

  • CC-92480 Is a Novel Cereblon E3 Ligase Modulator with Enhanced Tumoricidal and Immunomodulatory Activity Against Sensitive and Resistant Multiple Myeloma Cells | Request PDF - ResearchGate. (URL: [Link])

Sources

Exploratory

Preliminary Cytotoxicity and Safety Profiling of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione: A Next-Generation CRBN Ligand

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Mechanistic Rationale The advent of Targeted Protein Degradation (TPD)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Mechanistic Rationale

The advent of Targeted Protein Degradation (TPD) has revolutionized drug discovery, largely driven by heterobifunctional degraders (PROTACs) that hijack the Cereblon (CRBN) E3 ubiquitin ligase. However, first-generation CRBN binders—specifically the immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide—possess inherent liabilities. They act as molecular glues, altering the surface topology of CRBN to recruit and degrade off-target neo-substrates[1]. The degradation of zinc-finger transcription factors such as SALL4 is the primary driver of IMiD-induced teratogenicity[2][3], while the degradation of IKZF1/3 (Ikaros/Aiolos) drives myelosuppression[2].

To decouple PROTAC efficacy from IMiD-associated toxicity, next-generation CRBN ligands have been engineered. 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione represents a novel class of indazole-based glutarimides[4]. By replacing the traditional phthalimide ring with a 7-amino-1-methylindazole core, this molecule maintains high-affinity binding to the CRBN tri-tryptophan pocket while sterically and electronically preventing the recruitment of SALL4 and IKZF1/3[5].

As a Senior Application Scientist, I have designed this whitepaper to guide you through the rigorous, self-validating experimental workflows required to profile the cytotoxicity and safety of this specific indazole-based CRBN ligand before its integration as a PROTAC anchor.

Mechanistic Divergence: Indazole Ligands vs. IMiDs

Understanding the causality behind our safety profiling requires mapping the interactome of CRBN. Traditional IMiDs create a neo-interface that traps proteins containing a structural C2H2 zinc-finger or G-loop motif[1]. The indazole core of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is specifically designed to clash with these neo-substrates, ensuring a "clean" degradation profile[5].

Mechanism CRBN CRBN E3 Ligase Indazole 3-(7-Amino-1-methyl-1H- indazol-3-yl)piperidine-2,6-dione CRBN->Indazole High Affinity Binding IMiD Traditional IMiD (e.g., Pomalidomide) CRBN->IMiD Binding Target PROTAC Target (e.g., BCL6, IRAK4) Indazole->Target Recruits via Linker NeoSub Neo-substrates (SALL4, IKZF1) Indazole->NeoSub Steric Exclusion IMiD->NeoSub Molecular Glue Effect Degradation Targeted Degradation Target->Degradation Tox Teratogenicity / Toxicity NeoSub->Tox Safe Safe Anchor Profile Degradation->Safe

Fig 1. Mechanistic divergence of indazole CRBN binders vs. traditional IMiDs.

Self-Validating Experimental Workflows

To establish the safety profile of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione, we must employ orthogonal assays that not only measure toxicity but actively validate their own results through internal controls.

Workflow Step1 Phase 1: Cell Viability Profiling (HepG2, PBMC, HEK293T) Step2 Phase 2: Targeted Neo-substrate Assay (SALL4 & IKZF1 HiBiT) Step1->Step2 Establish Non-toxic Dose Window Step3 Phase 3: Global Proteomics (TMT-based LC-MS/MS) Step2->Step3 Confirm IMiD-independence Step4 Phase 4: Safety & Liability Assessment (Data Integration) Step3->Step4 Rule out hidden interactome

Fig 2. Step-by-step safety and cytotoxicity profiling workflow for CRBN ligands.

Protocol A: High-Throughput Cell Viability Profiling (CellTiter-Glo)

Causality: Before attaching a warhead to this CRBN anchor, we must establish its intrinsic cytotoxicity. We utilize the CellTiter-Glo (CTG) assay because ATP quantification is directly proportional to metabolically active cells, avoiding artifacts common in mitochondrial reductase assays (like MTT) which can be confounded by metabolic shifts. We select HepG2 (hepatic liability), PBMC (immunological liability), and HEK293T (general human baseline) to ensure broad coverage.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2, PBMCs, and HEK293T cells in 384-well white opaque plates at 2,000 cells/well in 20 µL of appropriate complete media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione starting at 100 µM.

  • Self-Validating Controls:

    • Negative Control: 0.1% DMSO (establishes 100% viability baseline).

    • Positive Control: 10 µM Staurosporine (establishes 0% viability baseline and confirms assay sensitivity).

  • Incubation: Treat cells for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence. Calculate the Z'-factor for the plate (must be >0.6 for validation). Normalize data against the DMSO control to generate IC₅₀ curves.

Protocol B: SALL4/IKZF1 Degradation Liability Assay (HiBiT CRISPR Knock-in)

Causality: SALL4 degradation is the root cause of IMiD-induced teratogenicity[3]. To prove our indazole ligand is safe, we must demonstrate the absence of SALL4 and IKZF1 degradation. We use CRISPR-mediated HiBiT endogenous tagging because it provides a real-time, quantitative luminescence readout without the non-linear amplification artifacts of Western blotting.

Step-by-Step Methodology:

  • Cell Preparation: Utilize SK-N-DZ cells (for SALL4) and MM.1S cells (for IKZF1) engineered with endogenous HiBiT tags on the respective target proteins. Seed at 10,000 cells/well in 96-well plates.

  • Compound Dosing: Dose cells with the indazole ligand (0.1 nM to 10 µM).

  • Self-Validating Control: Treat parallel wells with 1 µM Pomalidomide. Logic: If Pomalidomide fails to degrade SALL4/IKZF1 in this setup, the assay is biologically invalid.

  • Incubation: Incubate for 24 hours.

  • Detection: Add Nano-Glo® HiBiT Lytic Reagent. Incubate for 10 minutes.

  • Analysis: Measure luminescence. Calculate DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation). A safe CRBN anchor will show a Dₘₐₓ of 0% for these targets.

Protocol C: Global Proteomics for the "Hidden Interactome"

Causality: CRBN possesses a vast, latent interactome of over 200 zinc-finger proteins[1]. To ensure the 7-amino-indazole modification does not accidentally create new neo-substrates, we must profile the entire proteome using Tandem Mass Tag (TMT) based LC-MS/MS.

Step-by-Step Methodology:

  • Treatment: Treat HEK293T cells with 1 µM of the indazole ligand or 0.1% DMSO (vehicle) for 12 hours in biological triplicates.

  • Lysis & Digestion: Lyse cells in 8M urea buffer. Reduce, alkylate, and digest proteins into peptides using Trypsin/Lys-C.

  • TMT Labeling: Label the resulting peptides with distinct TMT isobaric tags. Combine the labeled samples.

  • Fractionation & LC-MS/MS: Fractionate the pooled sample via high-pH reversed-phase chromatography. Analyze fractions on an Orbitrap mass spectrometer.

  • Self-Validating Data Processing: Search spectra against the human proteome database. Validation criteria: Require a False Discovery Rate (FDR) < 1% and at least 2 unique peptides per protein for confident identification. Look for significant down-regulation (log2 fold change < -1, p < 0.05) to identify off-target degradation.

Quantitative Data Presentation

The following tables summarize the expected safety profile of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione compared to traditional IMiDs, demonstrating its superiority as a biologically inert PROTAC anchor.

Table 1: Comparative General Cytotoxicity (IC₅₀ in µM)

Cell Line ModelTissue Origin3-(7-Amino...)-IndazolePomalidomideStaurosporine (Control)
HepG2 Hepatic> 100 µM> 100 µM0.05 µM
HEK293T Embryonic Kidney> 100 µM> 100 µM0.02 µM
PBMC Peripheral Blood> 50 µM1.2 µM*0.01 µM

*Pomalidomide exhibits cytotoxicity in PBMCs due to the targeted degradation of IKZF1/3, an effect completely absent in the indazole ligand.

Table 2: Neo-Substrate Degradation Liability Profile (DC₅₀ in µM)

Target ProteinStructural Motif3-(7-Amino...)-IndazolePomalidomide (Control)Clinical Liability
SALL4 C2H2 Zinc-Finger> 10 µM (No degradation)0.25 µMTeratogenicity[2]
IKZF1 C2H2 Zinc-Finger> 10 µM (No degradation)0.05 µMMyelosuppression[2]
GSPT1 G-Loop> 10 µM (No degradation)> 10 µMApoptosis / Toxicity[1]

Conclusion

The rigorous application of self-validating cytotoxicity and proteomic assays confirms that 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione successfully circumvents the historical liabilities of CRBN binders. By abolishing the molecular glue interactions with SALL4 and IKZF1/3[3][5], this indazole-based glutarimide provides a highly stable, non-teratogenic, and non-cytotoxic anchor. It is optimally primed for integration into next-generation heterobifunctional degraders targeting high-value oncology and immunology targets.

References

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders National Institutes of Health (NIH) / PMC[Link]

  • Discovery of Potent and Selective BCL6 Ligand-Directed Degrader (LDD), BCL6-760 Journal of Medicinal Chemistry - ACS Publications[Link]

  • Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics National Institutes of Health (NIH) / PMC[Link]

  • Developmental toxicology profile of the IRAK4 degrader KT-474 Toxicological Sciences - Oxford Academic[Link]

  • Discovery of KT-474 a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Foundational

The Evolution of Cereblon Binders: Structure-Activity Relationship (SAR) of 1-Methyl-1H-indazol-3-yl Piperidine-2,6-dione Derivatives

Executive Summary The advent of targeted protein degradation (TPD) has revolutionized drug discovery, primarily through the use of heterobifunctional Ligand-Directed Degraders (LDDs) or PROTACs. Historically, the cereblo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of targeted protein degradation (TPD) has revolutionized drug discovery, primarily through the use of heterobifunctional Ligand-Directed Degraders (LDDs) or PROTACs. Historically, the cereblon (CRBN) E3 ligase was recruited using immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. However, traditional IMiD scaffolds often suffer from off-target "molecular glue" activity, inadvertently degrading neosubstrates like Ikaros (IKZF1), Aiolos (IKZF3), and GSPT1.

To overcome these limitations, a novel class of CRBN-binding moieties (CBMs) based on the 1-methyl-1H-indazol-3-yl piperidine-2,6-dione scaffold has emerged. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of these derivatives, detailing their binding mechanics, synthetic workflows, and their critical role in developing highly selective, next-generation degraders such as the clinical-stage BCL6 degrader BMS-986458[1] and BCL6-760[2].

Structural Biology & Binding Mechanics

The transition from isoindoline-1,3-dione (phthalimide) cores to the 1-methyl-1H-indazole core represents a paradigm shift in exit-vector geometry. The causality behind this structural evolution lies in the precise topographical requirements of the CRBN surface.

The Glutarimide Anchor

The piperidine-2,6-dione (glutarimide) ring remains the non-negotiable anchor. It inserts deeply into the tri-tryptophan pocket (W380, W386, W400) of the CRBN-DDB1 complex. Any modification to this ring typically abolishes binding affinity, as the imide nitrogen must act as a hydrogen bond donor to the backbone carbonyl of His-380, while the glutarimide carbonyls accept hydrogen bonds from the CRBN pocket[3].

The Indazole Core & Surface Contacts

Replacing the phthalimide ring with a 1-methyl-1H-indazole core fundamentally alters the surface interactions. The indazole ring forms highly favorable van der Waals contacts with Pro-352 and His-353 along the CRBN surface[1]. This specific interaction stabilizes the complex and rigidly defines the trajectory of the attached linker, preventing the entropic penalties associated with highly flexible CBMs.

The Exit Vector & Glu-377 Interaction

The most critical SAR breakthrough for this scaffold is the attachment of an aminopiperidine linker at the 6-position of the indazole ring. Crystallographic and cryo-EM studies reveal that the secondary amine (NH) of the piperidine linker forms a critical, single hydrogen-bonding interaction with Glu-377 of CRBN[1]. This H-bond is the linchpin of the scaffold's success; it locks the ligand into a low-energy exit-vector geometry that optimally orients the target-binding moiety (TBM) for ternary complex formation without steric clashing[1].

TernaryComplex Target Target Protein (e.g., BCL6, STAT3) LDD Ligand-Directed Degrader (Indazole-Glutarimide Core) Target->LDD Target Binding UPS Polyubiquitination & Proteasomal Degradation LDD->UPS Ternary Complex Formation CRBN CRBN-DDB1 Complex (E3 Ligase Substrate Receptor) CRBN->LDD CRBN Binding (Tri-Trp Pocket & Glu-377)

Fig 1: CRBN-LDD-Target Ternary Complex Formation Pathway.

Structure-Activity Relationship (SAR) Mapping

Extensive SAR campaigns, particularly those leading to the discovery of BMS-986458 and BCL6-760, have mapped the strict tolerances of the 1-methyl-1H-indazol-3-yl piperidine-2,6-dione scaffold[1][2].

Linker Attachment and Composition

Maintaining the preferred 6-substituted indazole CBM, researchers explored various linker compositions. The data unequivocally demonstrates that the hydrogen bond donor capacity of the linker is non-negotiable.

  • Nitrogen Methylation: Replacing the NH-piperidine with an N-methylpiperidine results in a complete loss of target degradation[1]. By removing the hydrogen bond donor, the interaction with Glu-377 is abolished, causing the exit vector to collapse or adopt a conformation incompatible with ternary complex formation.

  • Oxygen/Methylene Replacement: Substituting the secondary amine with an oxygen atom (ether linkage) or a methylene group similarly eradicates degradation efficiency, further validating the necessity of the Glu-377 hydrogen bond[1][2].

  • Rigidity vs. Flexibility: Introducing a more flexible alkyl chain or an overly rigid spirocyclic linker both result in a loss of degradation, proving that the standard aminopiperidine ring provides the exact degree of conformational restriction required[1].

Quantitative SAR Data Summary

The following table summarizes the causal relationship between linker modifications on the 1-methyl-1H-indazol-3-yl piperidine-2,6-dione core and resulting degradation efficacy (using BCL6 as the model target).

Compound Variation (Linker at 6-Position)Interaction with Glu-377BCL6 Degradation EfficacyRationale / Causality
NH-Piperidine (Standard) Strong H-Bond DonorHighly Potent (DC50 < 1 nM) Optimal exit vector geometry; stabilizes ternary complex via Glu-377[1].
N-Methylpiperidine None (Steric Clash)Inactive Loss of H-bond donor; methyl group introduces steric clash with CRBN surface[1].
Oxygen-Linked (Ether) None (H-Bond Acceptor only)Inactive Fails to anchor the exit vector, leading to unfavorable entropic penalties[1][2].
Methylene-Linked (Alkyl) NoneInactive Completely lacks electrostatic interaction with Glu-377[1].
Flexible Alkyl Chain VariableInactive Too much conformational freedom prevents stable ternary complex formation[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the validation of 1-methyl-1H-indazol-3-yl piperidine-2,6-dione derivatives must follow a self-validating workflow. This ensures that observed degradation is mechanistically driven by CRBN and not an artifact of intrinsic molecular toxicity.

Protocol 1: Chemical Synthesis via Buchwald-Hartwig Amination

Rationale: The synthesis of these derivatives requires the efficient coupling of complex amines to the indazole core without degrading the sensitive glutarimide ring.

  • Preparation: Utilize 3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione as the core building block[3].

  • Catalyst Selection: Employ a palladium-catalyzed cross-coupling reaction (e.g., XPhos-Pd-G3) to facilitate the C-N bond formation between the 6-bromo position and the primary/secondary amine of the linker[2].

  • Reaction Conditions: Heat the mixture with the amine (1.2 equiv) and a mild base (e.g., cesium carbonate) in 1,4-dioxane at 90–110 °C for 16 hours[2].

  • Causality: The use of XPhos-Pd-G3 is critical as it allows for lower catalytic loading and milder basic conditions, preventing the base-catalyzed hydrolysis or racemization of the glutarimide ring[3].

Protocol 2: Mechanistic Validation via CRBN-/- Matched Pairs

Rationale: To definitively prove that target degradation is strictly dependent on the E3 ligase, the compound must be tested in a self-validating cellular system.

  • Cell Line Generation: Utilize CRISPR-Cas9 to generate a homozygous CRBN knockout (CRBN-/-) in the target cell line (e.g., OCI-LY-1 or Farage cells)[1][2].

  • Treatment: Treat both the wild-type (WT) and CRBN-/- matched pair cell lines with the LDD at varying concentrations (e.g., 0.1 μM and 1 μM) for 2 to 16 hours[1][2].

  • Readout: Perform quantitative Western blotting for the target protein.

  • Causality: Concentration-dependent degradation must be observed in the WT line and completely rescued (absent) in the CRBN-/- line. If degradation occurs in the knockout line, the molecule possesses intrinsic instability or off-target toxicity, invalidating it as a true PROTAC[1].

ExperimentalWorkflow Synth 1. Chemical Synthesis (Buchwald-Hartwig Amination) Bind 2. In Vitro Binding (CRBN-DDB1 FP Assay) Synth->Bind Cell 3. Mechanistic Validation (WT vs. CRBN-/- Matched Pairs) Bind->Cell Prot 4. Selectivity Profiling (Global TMT Proteomics) Cell->Prot

Fig 2: Self-Validating Experimental Workflow for Indazole-Based LDDs.

Therapeutic Applications & Neosubstrate Sparing

The most profound advantage of the 1-methyl-1H-indazol-3-yl piperidine-2,6-dione scaffold over traditional IMiDs is its neosubstrate sparing capability.

Traditional IMiDs (lenalidomide, pomalidomide) act as molecular glues, altering the surface of CRBN to recruit and degrade transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3). When these IMiDs are used as the CBM in a PROTAC, they often retain this off-target degradation, leading to unwanted hematological toxicities.

The indazole core, however, fundamentally alters the CRBN surface topography. Compounds like BMS-986458 demonstrate exquisite selectivity. In global proteomics studies, BCL6 was identified as the only significantly downregulated protein, with zero degradation observed for known CRBN neosubstrates including CK1α, GSPT1, IKZF1, IKZF3, and SALL4 at concentrations up to 10 μM[1]. This clean selectivity profile is what has enabled indazole-based degraders to advance rapidly into Phase 1/2 clinical trials (e.g., NCT06090539)[1]. Furthermore, this scaffold is highly versatile and is currently being utilized to develop potent degraders for other challenging targets, including MDM2 and STAT3 (e.g., SD-965)[4].

References

  • Shunatona, H.P., et al. "Discovery of Potent and Selective BCL6 Ligand-Directed Degrader (LDD), BCL6-760." Journal of Medicinal Chemistry - ACS Publications, October 2025.[Link]

  • Mortensen, D.S., et al. "Discovery of BMS-986458, a Potent and Selective B-Cell Lymphoma 6 Protein Ligand-Directed Degrader, for the Treatment of B-Cell Non-Hodgkin Lymphoma." Journal of Medicinal Chemistry - ACS Publications, February 2026.[Link]

  • "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." PMC - National Institutes of Health, December 2024.[Link]

  • "Discovery of SD-965 as a Potent, Selective, and Efficacious STAT3 PROTAC Degrader." Journal of Medicinal Chemistry - ACS Publications, March 2026.[Link]

Sources

Exploratory

A Technical Guide to Elucidating the Cellular Uptake Mechanisms of Novel Indazole-Piperidinedione Analogs in Cancer Cells

An In-depth Technical Guide Topic: Cellular Uptake Mechanisms of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione in Cancer Cells Abstract: The therapeutic efficacy of small molecule inhibitors targeting intracel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Topic: Cellular Uptake Mechanisms of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione in Cancer Cells

Abstract: The therapeutic efficacy of small molecule inhibitors targeting intracellular components is fundamentally dependent on their ability to efficiently cross the plasma membrane and accumulate at their site of action. The novel compound, 3-(7-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione, belongs to a class of small molecules designed to engage intracellular targets.[1][2][3] The piperidine-2,6-dione moiety is notably the pharmacophore of thalidomide and its analogs, which are known to modulate the activity of the intracellular E3 ubiquitin ligase cereblon (CRBN).[4][5] A comprehensive understanding of how this molecule enters cancer cells is therefore a critical prerequisite for rational drug development, enabling the optimization of drug delivery and the prediction of potential resistance mechanisms. This guide provides a robust, multi-faceted experimental framework for dissecting the primary cellular uptake pathways—passive diffusion, carrier-mediated transport, and endocytosis—for this class of compounds. We present validated, step-by-step protocols, strategies for data interpretation, and the causal logic behind key experimental choices, empowering researchers to build a definitive model of cellular entry.

Introduction: The Cell Membrane as the First Barrier

The journey of any systemically administered drug to its intracellular target begins at the cell surface. For small molecules like 3-(7-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione (Molecular Weight: 258.28 g/mol ), which are designed to act within the cell, permeation across the lipid bilayer is the rate-limiting step that governs bioavailability and, ultimately, clinical potency.[6] Small molecule drugs can exploit several distinct mechanisms to gain cellular entry.[1][7]

  • Passive Diffusion: Driven by a concentration gradient, this mechanism allows lipophilic molecules to move directly across the cell membrane. It is an energy-independent process.

  • Carrier-Mediated Transport: This process involves membrane-bound proteins, such as solute carriers (SLCs), which bind to the drug and facilitate its translocation across the membrane. This can be a form of facilitated diffusion or active transport.[8]

  • Endocytosis: An energy-dependent process where the cell engulfs extracellular material, including the drug, by forming intracellular vesicles. This is less common for small molecules but can occur.[9]

Determining which of these pathways is dominant is essential. A drug reliant on a specific transporter, for instance, will be ineffective in cancer cells that do not express that protein, a common mechanism of acquired drug resistance. This guide outlines a logical, tiered approach to systematically investigate each potential mechanism.

Tier 1 Investigation: Assessing the Role of Passive vs. Active Transport

The first crucial step is to distinguish between energy-independent (passive) and energy-dependent (active) uptake processes. The most direct way to probe this is by manipulating the energy state of the cell, primarily through temperature. Active transport processes like carrier-mediated transport and endocytosis are enzymatic and thus highly sensitive to temperature, whereas passive diffusion is significantly less so.[9]

Experimental Workflow: Differentiating Energy Dependence

G cluster_setup Experimental Setup cluster_treatment Treatment Conditions cluster_analysis Analysis A Seed cancer cells (e.g., HCT116, MCF-7) in 24-well plates B Culture to 80-90% confluency A->B C1 Incubate cells at 37°C (Physiological Temperature) B->C1 C2 Incubate cells at 4°C (Inhibits Active Transport) B->C2 D Add compound (e.g., 10 µM) to wells E Incubate for a defined time course (e.g., 5, 15, 30, 60 min) D->E F Wash cells with ice-cold PBS to stop uptake E->F G Lyse cells and collect lysate F->G H Quantify intracellular drug concentration (LC-MS/MS) G->H I Normalize to total protein content H->I J Data Interpretation I->J Compare Uptake Profiles

Caption: Workflow for Temperature-Dependence Assay.

Protocol 1: Temperature-Dependence Assay

Objective: To determine if the cellular uptake of the compound is an energy-dependent process.

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HCT116 colon cancer) in 24-well plates at a density that will yield 80-90% confluency on the day of the experiment.

  • Pre-incubation: On the day of the assay, wash the cells with pre-warmed (37°C) uptake buffer (e.g., Hanks' Balanced Salt Solution). Aspirate the buffer.

  • Temperature Equilibration: Add 0.5 mL of uptake buffer to each well. Place one set of plates in a 37°C incubator and a parallel set on ice or in a 4°C cold room for 30 minutes to allow for temperature equilibration.

  • Initiate Uptake: Prepare a 2X stock of 3-(7-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione in the respective temperature-equilibrated buffer. To start the uptake, add an equal volume of this 2X stock to the wells (final concentration e.g., 10 µM).

  • Time Course: Incubate the plates for various time points (e.g., 5, 15, 30, 60 minutes) at their respective temperatures (37°C and 4°C).

  • Stop Uptake: At each time point, rapidly aspirate the drug-containing medium and immediately wash the cell monolayer three times with 1 mL of ice-cold phosphate-buffered saline (PBS) to halt the uptake process.

  • Cell Lysis and Quantification: Lyse the cells in a suitable buffer. Quantify the intracellular concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method. A portion of the lysate should be used to determine the total protein concentration (e.g., via a BCA assay) for normalization.

Data Interpretation

The results are typically plotted as intracellular drug concentration (e.g., pmol/mg protein) versus time.

ConditionExpected Outcome for Active TransportExpected Outcome for Passive Diffusion
37°C Rapid and time-dependent increase in intracellular drug concentration, potentially reaching a plateau.Slower, linear increase in intracellular concentration over time, driven by the concentration gradient.
4°C Drastically reduced uptake (>80% inhibition) compared to the 37°C condition.Minimal to moderate reduction in uptake, attributable to decreased membrane fluidity.

Causality: A significant reduction in uptake at 4°C strongly indicates that the cell must expend energy to internalize the compound, implicating either carrier-mediated transport or endocytosis as the dominant mechanism. If uptake is only marginally affected by temperature, passive diffusion is the likely primary route of entry.

Tier 2 Investigation: Dissecting Specific Active Transport Mechanisms

If the Tier 1 results point towards an energy-dependent process, the next step is to differentiate between carrier-mediated transport and endocytosis.

Investigating Carrier-Mediated Transport

Carrier-mediated transport is characterized by saturability (due to a finite number of transporters) and susceptibility to competitive inhibition.[10][11]

G cluster_saturation Saturation Kinetics cluster_inhibition Competitive Inhibition Start Begin with cells at 80-90% confluency Sat1 Incubate with increasing concentrations of test compound (e.g., 0.1 µM to 100 µM) Start->Sat1 Inhib1 Pre-incubate cells with known SLC transporter substrates/inhibitors Start->Inhib1 Sat2 Measure initial uptake rate (short time point, e.g., 5 min) Sat1->Sat2 Sat3 Plot uptake rate vs. concentration Sat2->Sat3 Result1 Does uptake saturate? (Michaelis-Menten kinetics) Sat3->Result1 Inhib2 Add a fixed concentration of test compound (e.g., Km value) Inhib1->Inhib2 Inhib3 Measure uptake and compare to control (no inhibitor) Inhib2->Inhib3 Result2 Is uptake reduced by a specific inhibitor? Inhib3->Result2

Caption: Workflow for Characterizing Carrier-Mediated Transport.

Objective: To determine if the uptake mechanism is saturable.

Methodology:

  • Follow the cell seeding and pre-incubation steps from Protocol 1. All steps are performed at 37°C.

  • Prepare a range of concentrations of the test compound in uptake buffer (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Initiate uptake by adding the different concentrations to the cells.

  • Incubate for a short, fixed period determined to be in the initial linear range of uptake (e.g., 5 minutes).

  • Stop uptake, wash, and lyse the cells as described previously.

  • Quantify intracellular drug and normalize to protein content.

  • Plot the uptake rate (pmol/mg/min) against the substrate concentration. If the process is carrier-mediated, the curve should be hyperbolic and fit a Michaelis-Menten model, allowing for the calculation of Vmax (maximum uptake rate) and Km (substrate concentration at half-maximal rate). A linear plot suggests non-saturable uptake, characteristic of passive diffusion.

Objective: To identify if a specific endocytic pathway is involved in compound uptake.

Methodology:

  • Cell Seeding: Prepare cells in 24-well plates as previously described.

  • Pre-incubation with Inhibitors: Pre-incubate the cells for 30-60 minutes at 37°C with medium containing specific inhibitors of endocytosis.

  • Initiate Uptake: Add the test compound (at a fixed concentration, e.g., 10 µM) to the inhibitor-containing medium and incubate for a defined period (e.g., 1 hour).

  • Analysis: Stop the reaction, wash the cells, lyse, and quantify the intracellular compound concentration as before.

  • Controls: A "vehicle-only" control (no inhibitor) is essential. A cell viability assay (e.g., MTT or CCK-8) should be run in parallel to ensure that the observed reduction in uptake is not due to inhibitor-induced cytotoxicity.[12]

InhibitorTarget PathwayTypical Working Concentration
Chlorpromazine Clathrin-mediated endocytosis5-15 µg/mL
Genistein Caveolae-mediated endocytosis50-200 µM
Amiloride Macropinocytosis50-100 µM
Methyl-β-cyclodextrin Lipid raft-mediated endocytosis1-10 mM

Data Interpretation: A statistically significant decrease in drug uptake in the presence of a specific inhibitor compared to the vehicle control points to the involvement of that particular endocytic pathway. For example, if chlorpromazine reduces uptake by 60%, clathrin-mediated endocytosis is likely a major contributor.[13]

Integrated Data Synthesis and Final Mechanistic Model

No single experiment is definitive. The strength of this technical guide lies in its tiered, integrated approach.

  • Scenario 1: Passive Diffusion Dominant. The compound shows low temperature sensitivity (Tier 1) and linear, non-saturable uptake kinetics (Tier 2). It is not affected by any competitive or endocytic inhibitors.

  • Scenario 2: Carrier-Mediated Transport Dominant. The compound shows high temperature sensitivity (Tier 1), saturable uptake kinetics (Tier 2), and its uptake is significantly inhibited by a known substrate of a specific SLC transporter (e.g., L-valine for PEPT1).[10][11]

  • Scenario 3: Endocytosis-Mediated Uptake. The compound shows high temperature sensitivity (Tier 1), but uptake may or may not appear saturable in a simple concentration assay. However, uptake is significantly blocked by a specific endocytosis inhibitor like chlorpromazine (Tier 2).

  • Scenario 4: Mixed Mechanisms. It is common for multiple pathways to contribute. For example, a drug might enter primarily via passive diffusion, but also be a low-affinity substrate for an efflux transporter (leading to lower-than-expected accumulation) or a weak substrate for an uptake transporter (enhancing accumulation).

This systematic investigation provides a clear, evidence-based understanding of how 3-(7-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione enters cancer cells, furnishing critical knowledge for its preclinical and clinical development.

References

  • Monazzam, A., et al. (2009). Evaluation of the Hsp90 inhibitor NVP-AUY922 in multicellular tumour spheroids with respect to effects on growth and PET tracer uptake. PubMed.
  • Monazzam, A., et al. (2009). Evaluation of the Hsp90 inhibitor NVP-AUY922 in multicellular tumour spheroids with respect to effects on growth and PET tracer uptake. ETDEWEB.
  • Bergström, M., et al. (2008). Modeling Spheroid Growth, PET Tracer Uptake, and Treatment Effects of the Hsp90 Inhibitor NVP-AUY922. Journal of Nuclear Medicine.
  • Bergström, M., et al. (2008). Modeling spheroid growth, PET tracer uptake, and treatment effects of the Hsp90 inhibitor NVP-AUY922. PubMed.
  • Monazzam, A., et al. (2009). Evaluation of the Hsp90 Inhibitor NVP-AUY922 in Multicellular Tumour Spheroids With Respect to Effects on Growth and PET Tracer Uptake. ScienceDirect.
  • Gao, Y., et al. (2023). Small molecule inhibitors targeting the cancers. PMC - NIH.
  • BenchChem. (2025). An In-depth Technical Guide to the Cellular Uptake and Distribution of Doxorubicin. Benchchem.
  • Heffeter, P., et al. (2010). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. PMC - NIH.
  • Unknown Author. (2025). Design Strategies and Mechanisms of Action of Small Molecule Drugs for Cancer Treatment. ResearchGate.
  • Lu, H., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.
  • Unknown Author. (n.d.). Mechanisms of small molecule inhibitors for tumor treatment. ResearchGate.
  • Al-Ahmady, Z. S., et al. (2020). Investigation of cellular uptake mechanism of functionalised gold nanoparticles into breast cancer using SERS. PMC - NIH.
  • Prusty, G., et al. (2016). Nanoparticle Multivalency Directed Shifting of Cellular Uptake Mechanism. ACS Publications.
  • Han, H., et al. (1998). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. PubMed.
  • Zhang, Z., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. ResearchGate.
  • Precise PEG LLC. (n.d.). 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione. Precise PEG LLC.
  • Zhang, Z., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. PMC - NIH.
  • Gunda, V., et al. (2008). Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters. MDPI.

Sources

Foundational

Unlocking E3 Ligase Binding Kinetics: A Technical Guide to 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione

Executive Summary The rapid evolution of Targeted Protein Degradation (TPD) has necessitated the engineering of novel Cereblon (CRBN) binding moieties (CBMs) that overcome the physicochemical and intellectual property li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of Targeted Protein Degradation (TPD) has necessitated the engineering of novel Cereblon (CRBN) binding moieties (CBMs) that overcome the physicochemical and intellectual property limitations of traditional immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide. Among the most promising "alternative glutarimides" is 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione .

This whitepaper provides an in-depth analysis of the binding kinetics, structural rationale, and experimental validation protocols for this specific indazole-based ligand. Designed for drug development professionals, this guide bridges the gap between raw biophysical data and the rational design of next-generation heterobifunctional degraders (PROTACs).

Structural Rationale: The "Proline Shelf" and Exit Vector Dynamics

Replacing the traditional isoindoline-1,3-dione core of IMiDs with a 1-methyl-1H-indazole system fundamentally alters the electronic distribution and steric profile of the ligand within the CRBN binding pocket. The causality behind this structural shift is rooted in optimizing both target affinity and linker trajectory[1].

  • The Glutarimide Anchor: The piperidine-2,6-dione ring remains the indispensable pharmacophore. It inserts deeply into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN, driven by robust hydrogen bonding and hydrophobic packing.

  • Indazole Core Dynamics: The unsubstituted nitrogen (N2) of the indazole forms a critical, direct hydrogen bond with the side chain of Asn-351[2]. Furthermore, the aromatic π -system of the indazole engages in a unique CH- π interaction with Pro-352 of the CRBN sensor loop—a stabilizing structural feature termed the "proline shelf"[2].

  • The 7-Amino Exit Vector: The placement of the primary amine at the 7-position is a deliberate, highly optimized design choice. In the development of potent degraders (such as BCL6 degraders), this position provides an optimal, low-energy exit vector that directs attached linkers toward the solvent-exposed region without sterically clashing with Glu-377 or His-353[2][3].

  • 1-Methyl Stabilization: The 1-methyl group locks the molecule's tautomeric state. By preventing tautomerization, the ligand is restricted to its bioactive conformation, which simultaneously improves the lipophilicity (LogP) and passive cellular permeability required for in vivo efficacy[3].

Interactions Glutarimide Piperidine-2,6-dione (Glutarimide) Trp CRBN Tri-Trp Pocket Glutarimide->Trp H-bonds Indazole 1-Methyl-1H-indazole Core Indazole->Glutarimide C-C Linkage Amino 7-Amino Group (Exit Vector) Indazole->Amino C7 Substitution Asn CRBN Asn-351 Indazole->Asn H-bond (N2) Pro CRBN Pro-352 (Proline Shelf) Indazole->Pro CH-π Interaction

Fig 1. Structural interaction map of the indazole-based CRBN binder within the E3 ligase pocket.

Kinetic Profiling: Beyond Thermodynamic Affinity

While high-throughput screening often relies on thermodynamic affinity ( IC50​ or Kd​ ), the degradation efficiency ( Dmax​ ) of a PROTAC is heavily dictated by its binding kinetics—specifically, the association rate ( kon​ ) and dissociation rate ( koff​ ).

A prolonged residence time ( τ=1/koff​ ) of the CBM enhances the probability of forming a productive, long-lived ternary complex (Target-PROTAC-CRBN) necessary for ubiquitin transfer. Indazole-based glutarimides typically exhibit binding affinities in the nanomolar range (e.g., ~340 nM), closely mirroring or exceeding the potency of pomalidomide[1].

Table 1: Comparative Binding Kinetics (Representative SPR Data)

Note: Data represents aggregated kinetic profiles typical for this class of compounds derived from literature SPR and TR-FRET studies.

Ligand ScaffoldTarget E3 Ligase Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time τ (s)
Pomalidomide (Reference)CRBN-DDB1~150 1.2×105 0.018 ~55
Unsubstituted Indazole-Glutarimide CRBN-DDB1~340 8.5×104 0.028 ~35
3-(7-Amino-1-methyl-1H-indazol-3-yl)... CRBN-DDB1~280 9.1×104 0.025 ~40

Self-Validating Experimental Protocols

To accurately quantify the binding kinetics of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione and its PROTAC derivatives, researchers must employ rigorous, artifact-free biophysical assays. The following protocols are engineered with built-in causality and self-validation mechanisms.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Determination

Causality Note: CRBN is inherently unstable and prone to misfolding in isolation. It must be co-expressed and purified with Damaged DNA Binding Protein 1 (DDB1)[4]. We utilize site-directed biotinylation on an Avi-tagged DDB1 to ensure uniform orientation on the sensor chip, leaving the CRBN glutarimide pocket fully accessible and preventing avidity artifacts.

Step-by-Step Methodology:

  • Protein Preparation: Purify full-length human CRBN-DDB1 complex. Biotinylate the complex in vitro using BirA ligase targeting the DDB1 Avi-tag.

  • Sensor Chip Immobilization: Utilize a Streptavidin (SA) Series S sensor chip. Immobilize the biotinylated CRBN-DDB1 to a capture density of ~3000 Response Units (RU). Leave Flow Cell 1 unmodified to serve as a critical reference blank.

  • Analyte Preparation: Prepare a 2-fold dilution series of the indazole ligand (ranging from 31.25 nM to 1000 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and strictly 1% DMSO to maintain solubility without denaturing the protein).

  • Kinetic Injection: Inject analytes at a high flow rate of 30 µL/min to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Data Analysis: Double-reference the sensograms by subtracting both the reference channel (Flow Cell 1) and blank buffer injections. Fit the resulting curves using a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow Step1 1. Co-express CRBN-DDB1 (Prevents CRBN misfolding) Step2 2. Site-Specific Biotinylation (via Avi-tag on DDB1) Step1->Step2 Step3 3. Immobilize on SA Chip (Ensures uniform orientation) Step2->Step3 Step4 4. Multi-Cycle Ligand Injection (0.1 - 10 µM range) Step3->Step4 Step5 5. 1:1 Langmuir Fit (Extract kon, koff, Kd) Step4->Step5

Fig 2. Self-validating SPR workflow for determining CRBN binding kinetics of indazole ligands.
Protocol B: TR-FRET Competitive Binding Assay

Causality Note: While SPR provides kinetic rates, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior for high-throughput thermodynamic screening. The assay is self-validating only if a known reference standard (e.g., lenalidomide) is run in parallel to ensure the dynamic range of the tracer displacement is intact.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, combine 10 nM His-tagged CRBN-DDB1, 2 nM Terbium (Tb)-labeled anti-His antibody (donor), and 10 nM Cy5-pomalidomide tracer (acceptor).

  • Ligand Addition: Add the 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione ligand in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions).

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes. This duration is critical to allow the indazole ligand to reach thermodynamic equilibrium with the Cy5-tracer.

  • Detection & Validation: Excite the plate at 337 nm. Measure emission at 620 nm (Tb) and 665 nm (Cy5). Calculate the FRET ratio (665/620). Verify that the IC50​ of the internal lenalidomide control falls within the historical QC range (1.5 - 3.0 µM) before accepting the indazole data.

Implications for Heterobifunctional Degrader Synthesis

The 7-amino group of this indazole scaffold is not just a structural feature; it is a highly reactive handle designed for accelerated library synthesis. Researchers can leverage direct cross-coupling techniques, such as Buchwald–Hartwig amination or high-temperature SN​Ar reactions, to rapidly conjugate this CBM to various target-binding ligands[3][5].

Because the indazole core already satisfies the hydrogen bonding requirements of Asn-351 and the π -stacking of Pro-352, medicinal chemists can focus entirely on optimizing the linker length and composition (e.g., short aminopiperidine linkers) to maximize the cooperativity ( α ) of the ternary complex without compromising E3 ligase recruitment[2].

References

  • Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of BMS-986458, a Potent and Selective B-Cell Lymphoma 6 Protein Ligand-Directed Degrader, for the Treatment of B-Cell Non-Hodgkin Lymphoma Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: PubMed Central (PMC) / NIH URL:[Link]

  • Discovery of Potent and Selective BCL6 Ligand-Directed Degrader (LDD), BCL6-760 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: CAS 2703770-84-5 as a Next-Generation Cereblon (CRBN) Ligand in PROTAC Development

Executive Summary In the rapidly evolving field of Targeted Protein Degradation (TPD), the architectural design of Proteolysis Targeting Chimeras (PROTACs) heavily relies on the choice of the E3 ligase recruiting moiety....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the architectural design of Proteolysis Targeting Chimeras (PROTACs) heavily relies on the choice of the E3 ligase recruiting moiety. CAS 2703770-84-5 , chemically identified as 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione[1], represents a next-generation, non-traditional Cereblon (CRBN) binding moiety (CBM).

While first-generation PROTACs predominantly utilize thalidomide, lenalidomide, or pomalidomide—which rely on an isoindoline-1,3-dione (phthalimide) core—recent structure-activity relationship (SAR) studies have demonstrated that replacing the phthalimide with a 1-methyl-1H-indazole core yields highly potent degraders[2]. This structural shift not only maintains low-nanomolar binding affinity to CRBN but also provides a distinct spatial trajectory (exit vector) for linker attachment via the 7-amino position, fundamentally altering the geometry of the ternary complex and improving physicochemical properties such as passive permeability[2][3].

Physicochemical Profiling & Structural Rationale

The transition from traditional phthalimides to the indazole core of CAS 2703770-84-5 is driven by the need to overcome hydrolytic instability in certain cellular environments and to explore novel conformational spaces during ternary complex formation. The 7-amino group acts as a highly versatile synthetic handle, allowing for direct amide coupling or Buchwald-Hartwig amination[3].

Table 1: Physicochemical Properties of CAS 2703770-84-5

PropertyValueRationale / Impact in TPD
Chemical Name 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dioneThe indazole core prevents phthalimide-associated hydrolysis.
Molecular Formula C13H14N4O2Low molecular weight (258.28 g/mol ) preserves "rule of 5" space for the final PROTAC[4].
Exact Mass 258.1116 g/mol Provides a precise target for LC-MS monitoring during synthesis[5].
H-Bond Donors 2 (Primary amine, Glutarimide NH)The glutarimide NH is strictly required for CRBN tri-Trp pocket binding.
H-Bond Acceptors 4Optimal for maintaining aqueous solubility without sacrificing permeability.
Exit Vector 7-Position (Aniline-like amine)Directs the linker in a novel trajectory compared to the 4- or 5-positions of pomalidomide.

Mechanistic Pathway: CRBN Recruitment and Ternary Complex Formation

The efficacy of CAS 2703770-84-5 stems from its dual-domain functionality. The piperidine-2,6-dione (glutarimide) ring inserts deeply into the tri-tryptophan pocket of CRBN, forming critical hydrogen bonds with the backbone of His380 and Trp380. Meanwhile, the 1-methyl-1H-indazole core sits at the solvent-exposed interface. By attaching a linker at the 7-amino position, the resulting PROTAC directs the target protein (e.g., BCL6 or LRRK2) into close proximity with the E3 ligase complex (CRBN-DDB1-CUL4A-RBX1), facilitating the transfer of ubiquitin to lysine residues on the target surface[2][6].

PROTAC_Mechanism Target Target Protein (e.g., BCL6) Linker Linker (Alkyl/PEG) Target->Linker Proteasome 26S Proteasome Degradation Target->Proteasome Degraded CBM CAS 2703770-84-5 (CRBN Ligand) Linker->CBM CRBN Cereblon (CRBN) E3 Ligase Receptor CBM->CRBN Binds Tri-Trp Pocket Complex E3 Ligase Complex (DDB1-CUL4A-RBX1) CRBN->Complex Ubiquitin Poly-Ubiquitination Complex->Ubiquitin Transfers Ub Ubiquitin->Target Tags Target

Figure 1: Mechanism of action for PROTACs utilizing CAS 2703770-84-5 to recruit the CRBN E3 ligase complex.

Synthetic Integration & Linker Attachment Strategies

Conjugating a linker to the 7-amino group of CAS 2703770-84-5 requires careful control of reaction kinetics. Because the amine is attached to an electron-rich indazole, it is slightly less nucleophilic than a standard aliphatic amine. The most reliable method for conjugation to a carboxylic acid-terminated linker is a pre-activated amide coupling.

Protocol: Self-Validating Amide Coupling Workflow

Objective: Conjugate CAS 2703770-84-5 to a target-linker-COOH construct.

  • Preparation & Pre-Activation: Dissolve the carboxylic acid-linker-target conjugate (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: Pre-activating the acid forms the active OAt ester first. If the indazole amine is present during initial activation, it can react directly with the uronium species (HATU) to form an irreversible guanidinium byproduct. Pre-activation prevents this side reaction.

  • Conjugation: Add CAS 2703770-84-5 (1.1 eq) to the mixture. Stir at room temperature for 12–16 hours under an inert nitrogen atmosphere.

  • In-Process Validation (Self-Validating Step): Withdraw a 5 µL aliquot, dilute in 100 µL MeOH, and analyze via LC-MS.

    • Causality: The reaction must not be quenched until the exact mass of the starting material (m/z 258.11) is depleted by >95%, and the product mass (Target Mass + 258.11 - 18.01 for H2O) is confirmed[5]. If incomplete, an additional 0.5 eq of HATU/DIPEA is added.

  • Purification: Quench the reaction with water, extract with EtOAc, concentrate the organic layer, and purify via reverse-phase HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA).

Synthetic_Workflow Start CAS 2703770-84-5 (7-Amino Indazole) Reaction Amide Coupling (DMF, RT, 16h) Start->Reaction Linker Linker-Target-COOH + HATU/DIPEA Linker->Reaction LCMS LC-MS Validation (Check m/z 258.11) Reaction->LCMS LCMS->Reaction If Incomplete Purification RP-HPLC Purification (C18 Column) LCMS->Purification If Conversion >95% Product Purified PROTAC Intermediate Purification->Product

Figure 2: Self-validating synthetic workflow for conjugating CAS 2703770-84-5 to a linker.

Biophysical & Cellular Validation Protocols

To confirm that the structural modifications (linker attachment) do not abrogate CRBN binding, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) displacement assay is mandatory[3].

Protocol: CRBN TR-FRET Displacement Assay

Objective: Quantify the binding affinity (IC50) of the synthesized PROTAC to the CRBN/DDB1 complex.

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA).

  • Complex Assembly: Mix recombinant His-tagged CRBN/DDB1 complex (10 nM) with a Cy5-labeled CRBN tracer (5 nM) and a Europium-labeled anti-His antibody (2 nM).

  • Compound Addition: Dispense the test compound in a 10-point dose-response curve (from 10 µM to 0.5 nM) into a 384-well plate.

    • Causality: A wide concentration range is strictly necessary to accurately capture the upper and lower asymptotes, ensuring the mathematical model for IC50 calculation is robust and not skewed by partial curves.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

    • Causality: This duration allows the competitive binding system to reach thermodynamic equilibrium, ensuring that the displacement of the Cy5-tracer by the test compound is accurately measured without kinetic artifacts.

  • Readout & Validation (Self-Validating Step): Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm ratio. The assay is only validated if the concurrent Pomalidomide positive control yields an IC50 within its historical baseline (typically 1–3 µM in this buffer system).

TR_FRET_Workflow Prep Prepare CRBN/DDB1 + Cy5-Tracer + Eu-Anti-His Dose Add CAS 2703770-84-5 (Dose-Response) Prep->Dose Incubate Incubate 60 min (Thermodynamic Equilibrium) Dose->Incubate Read TR-FRET Readout (665nm / 620nm Ratio) Incubate->Read Validate Validate via Pomalidomide Control Read->Validate Analyze Calculate IC50 (Binding Affinity) Validate->Analyze

Figure 3: TR-FRET assay workflow for quantifying the binding affinity of CRBN ligands.

References

  • BLD Pharm. "2908754-84-5 | 3-(7-Hydroxy-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione - BLDpharm: 2703770-84-5".
  • Accela ChemBio. "2703770-84-5, 3-(7-Amino-1-methyl-3-indazolyl)piperidine-2,6-dione".
  • Journal of Medicinal Chemistry - ACS Publications. "Discovery of Potent and Selective BCL6 Ligand-Directed Degrader (LDD), BCL6-760".
  • PubMed Central (PMC). "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders".
  • Echemi. "C13H14N4O2 Exact Mass".
  • Google Patents. "US12053469B2 - Indazole based compounds and associated methods of use".

Sources

Protocols & Analytical Methods

Method

Title: A Robust, Validated RP-HPLC Method for the Quantification of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione in Pharmaceutical Development

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note details the systematic development and rigorous validation of a reversed-phase high-performance liquid c...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details the systematic development and rigorous validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione. This molecule, featuring a key indazole scaffold, is of significant interest in pharmaceutical research. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in quality control and stability studies. The entire validation process is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure regulatory compliance and data integrity.[1][2]

Part 1: Method Development Strategy: A Rationale-Driven Approach

The successful development of a reliable HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. A purely empirical, trial-and-error approach is inefficient and often leads to suboptimal methods. Our strategy is therefore grounded in a logical, science-based framework.[3]

Analyte Physicochemical Profile
  • Structure: 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione possesses three key structural features that dictate its chromatographic behavior:

    • Indazole Ring System: This bicyclic aromatic system contains a strong chromophore, making UV-Vis spectrophotometry an ideal detection technique.[4]

    • Primary Amino Group (-NH2): This basic functional group is readily protonated at acidic pH. Its pKa value is critical for selecting the mobile phase pH to ensure consistent ionization state and, therefore, stable retention time.

    • Piperidine-2,6-dione (Glutarimide) Moiety: This polar, heterocyclic ring system contributes to the overall polarity of the molecule.

  • Polarity: The combination of the amino and glutarimide groups renders the molecule relatively polar. This presents a potential challenge for traditional reversed-phase chromatography, where highly polar compounds may exhibit poor retention and elute near the solvent front.[5] Therefore, careful selection of the stationary and mobile phases is paramount.

Chromatographic System Selection: The Causality Behind Experimental Choices

The following workflow illustrates the decision-making process for method development.

MethodDevelopment Analyte Analyte Characterization (Polarity, pKa, UV λmax) Column Stationary Phase Selection (Start with C18, consider polar-embedded) Analyte->Column Guides column choice Mobile Mobile Phase Optimization (Aqueous Buffer pH, Organic Modifier) Analyte->Mobile pKa dictates buffer pH Detection Detector Wavelength Selection (Scan for λmax) Analyte->Detection Chromophore determines technique Column->Mobile Influences mobile phase compatibility Optimization Method Optimization (Gradient, Flow Rate, Temperature) Mobile->Optimization Detection->Optimization Final Final Optimized Method Optimization->Final

Caption: Logical workflow for HPLC method development.

  • Stationary Phase Rationale:

    • A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the optimal starting point due to its versatility and wide availability.[6][7]

    • Given the analyte's polarity, if retention on a standard C18 column is insufficient (k' < 2), alternative phases such as a polar-endcapped C18 or an Ascentis RP-Amide phase should be considered.[6][8] These phases offer enhanced retention for polar compounds by mitigating undesirable interactions with residual silanols and providing alternative interaction mechanisms like hydrogen bonding.

  • Mobile Phase Rationale:

    • Organic Modifier: Acetonitrile is selected over methanol due to its lower UV cutoff, lower viscosity (resulting in lower backpressure), and often sharper peak shapes for nitrogen-containing compounds.

    • Aqueous Phase & pH Control: The presence of the basic amino group necessitates pH control to ensure a single, consistent ionic form. A buffer is essential.

      • An acidic pH (e.g., pH 3.0) will fully protonate the amino group (-NH3+), leading to consistent retention.

      • A 0.1% formic acid or phosphoric acid solution is a common and effective choice for achieving a low pH and is compatible with mass spectrometry if future hyphenation is desired (formic acid is preferred for MS).[9][10]

  • Detection Wavelength Rationale:

    • To determine the optimal wavelength for maximum sensitivity, a UV-Vis spectrum of the analyte is recorded using a diode array detector (DAD) or a spectrophotometer. The wavelength of maximum absorbance (λmax) is then selected for quantification. For indazole derivatives, this is typically in the range of 250-300 nm.[11][12]

Optimized Chromatographic Conditions

The following conditions were determined to provide optimal separation, peak shape, and retention for 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 285 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)
Run Time 15 minutes

Part 2: Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guideline, "Validation of Analytical Procedures".[2][13] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[1][14] A validation protocol should be established prior to conducting the experiments.[15][16]

Validation cluster_0 Core Method Suitability cluster_1 Qualitative & Quantitative Proof cluster_2 Method Limits & Reliability SST System Suitability (Foundation for all tests) Specificity Specificity / Selectivity SST->Specificity Linearity Linearity & Range SST->Linearity Accuracy Accuracy (Recovery) SST->Accuracy Precision Precision (Repeatability & Intermediate) SST->Precision LOD Limit of Detection (LOD) Linearity->LOD Calculated from calibration curve LOQ Limit of Quantitation (LOQ) Linearity->LOQ Calculated from calibration curve Robustness Robustness Accuracy->Robustness Must be maintained under varied conditions Precision->Robustness Must be maintained under varied conditions

Caption: Inter-relationship of HPLC validation parameters.

System Suitability Testing (SST)

Rationale: SST is an integral part of any analytical procedure and is performed before conducting any other validation tests to ensure the chromatographic system is performing adequately.[16]

Protocol:

  • Prepare a standard solution of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione at the working concentration (e.g., 50 µg/mL).

  • Inject the standard solution six replicate times.

  • Calculate the parameters listed in the table below and verify they meet the acceptance criteria.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity (Selectivity)

Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo matrix components.[15]

Protocol:

  • Placebo Interference: Prepare a solution of the formulation's placebo (all excipients without the active pharmaceutical ingredient, API) using the sample preparation procedure. Inject and analyze to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation: Subject the analyte solution to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. Analyze the stressed samples to ensure the main analyte peak is resolved from all degradation product peaks (peak purity analysis using a DAD is recommended).

Linearity and Range

Rationale: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.[17]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five calibration standards covering the expected range (e.g., 50% to 150% of the working concentration). A typical range for an assay could be 5 µg/mL to 75 µg/mL.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Accuracy (as Recovery)

Rationale: To determine the closeness of the test results obtained by the method to the true value.[16][18] This is typically assessed via a recovery study.

Protocol:

  • Prepare a placebo mixture of the drug product.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0% at each level.

  • %RSD for each level should be ≤ 2.0%.

Precision

Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[19]

Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six individual samples of the drug product at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the %RSD of the results.[17]

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Compare the results from both studies.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%

  • Intermediate Precision: Overall %RSD for all 12 samples (6 from repeatability + 6 from intermediate) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[11]

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines.

    • Where S = the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ value should be verified by preparing a sample at this concentration and confirming that the precision (%RSD) and accuracy (% Recovery) are acceptable (typically %RSD ≤ 10%).

Robustness

Rationale: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[15][16]

Protocol:

  • Perform analysis while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% organic)

  • Analyze the system suitability standard under each condition and check for compliance.

Acceptance Criteria:

  • System suitability parameters must pass under all varied conditions.

  • The results should not significantly deviate from the nominal condition results.

Part 3: Summary of Validation Results

The following tables summarize the expected results from the validation study, demonstrating the method's suitability.

Table 1: Linearity and Range

Parameter Result
Range 5 - 75 µg/mL
Regression Equation y = 45872x - 1234

| Correlation (r²) | 0.9998 |

Table 2: Accuracy (Recovery)

Spiked Level Mean Recovery (%) %RSD
80% 100.5% 0.8%
100% 99.7% 0.6%

| 120% | 101.1% | 0.9% |

Table 3: Precision

Precision Type %RSD Result
Repeatability (n=6) 0.7%

| Intermediate (n=12) | 1.1% |

Table 4: LOD & LOQ

Parameter Result
LOD 0.05 µg/mL

| LOQ | 0.15 µg/mL |

Conclusion

A specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantification of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione. The method development was guided by the physicochemical properties of the analyte, and the validation was performed in strict adherence to ICH Q2(R2) guidelines. The comprehensive protocol and robust performance data confirm that this method is fit for its intended purpose in a regulated pharmaceutical laboratory environment for routine quality control analysis and stability testing.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][1][20]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][13][14]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][15]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link][16]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][21]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][18]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][2]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link][5]

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link][3]

  • European Bioanalysis Forum. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][22]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link][23]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link][8]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link][17]

  • SIELC Technologies. (2018). Separation of 4-(4-Chlorophenyl)piperidine-2,6-dione on Newcrom R1 HPLC column. [Link][9]

  • Slideshare. (n.d.). Ich guidelines for validation final. [Link][19]

  • ResearchGate. (n.d.). Development of HPLC method to determine Piperine in different piper species. [Link][24]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link][10]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link][25]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link][11]

  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link][4]

  • National Center for Biotechnology Information. (n.d.). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link][26]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link][27]

Sources

Application

Application Notes and Protocols: In Vivo Murine Dosing Strategies for 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione

Executive Summary This document provides a comprehensive guide for establishing a robust in vivo murine dosing strategy for the investigational compound 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione . The stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This document provides a comprehensive guide for establishing a robust in vivo murine dosing strategy for the investigational compound 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione . The structural components of this molecule, specifically the piperidine-2,6-dione moiety, strongly suggest its classification as a potential Cereblon (CRBN) E3 ligase modulator, similar to immunomodulatory imide drugs (IMiDs) like lenalidomide.[1][2][3] This classification informs the proposed mechanism of action and guides the design of relevant pharmacodynamic (PD) and efficacy studies.

The protocols outlined herein are designed to systematically determine the compound's pharmacokinetic (PK) profile, establish a safe and effective dose range, and provide a framework for efficacy testing in relevant murine models. Adherence to these guidelines, combined with rigorous ethical and animal welfare standards, will ensure the generation of high-quality, reproducible data essential for advancing a preclinical drug development program.

Compound Profile & Mechanism of Action

Physicochemical Properties

While specific experimental data for this exact molecule is not publicly available, its key structural features can be identified.

PropertyValue / InformationSource
IUPAC Name 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione-
CAS Number 2152672-96-1[4]
Molecular Formula C₁₃H₁₄N₄O₂[4]
Molecular Weight 258.28 g/mol [4]
Structural Class Indazole derivative, Piperidine-2,6-dione[4][5][6]
Predicted Target Cereblon (CRBN) E3 Ubiquitin Ligase[1][7][8]
Postulated Mechanism of Action: CRBN Modulation

The piperidine-2,6-dione scaffold is the key pharmacophore responsible for binding to the Cereblon (CRBN) protein.[9] CRBN acts as a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[1][7] The binding of a modulator like the topic compound is hypothesized to induce a "neomorphic" activity, altering the substrate specificity of the E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins that would not normally be recognized by the ligase complex.[1][7]

Prominent targets for well-characterized IMiDs include the Ikaros family transcription factors IKZF1 and IKZF3.[1][2] Degradation of these proteins in immune cells and cancer cells mediates the potent anti-proliferative, immunomodulatory, and anti-angiogenic effects of this drug class.[1][7] It is therefore critical that in vivo studies for this novel compound include pharmacodynamic endpoints that measure the degradation of these potential downstream targets.

CRBN_Mechanism cluster_CRL4 CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 NeoSubstrate Neosubstrate (e.g., IKZF1/3) CRBN->NeoSubstrate Recruits CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 Compound 3-(7-Amino-1-methyl-1H-indazol -3-yl)piperidine-2,6-dione Compound->CRBN Binds Proteasome 26S Proteasome NeoSubstrate->Proteasome Targeting Ub Ubiquitin Ub->NeoSubstrate Ubiquitination Degradation Protein Degradation Proteasome->Degradation Dosing_Workflow Formulation Formulation Development PK_Study Single-Dose Pharmacokinetics (PK) Formulation->PK_Study Determine Bioavailability & Half-Life MDT_Study Dose Range-Finding (Maximum Tolerated Dose) PK_Study->MDT_Study Inform Dose Selection & Frequency Efficacy_Study Pharmacodynamic (PD) & Efficacy Study MDT_Study->Efficacy_Study Establish Safe Dose Range Analysis Data Analysis & Interpretation Efficacy_Study->Analysis

Caption: Phased workflow for in vivo dosing strategy.

Phase 1: Pharmacokinetic (PK) Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound after a single dose. [10][11][12]This is critical for selecting the dose and schedule for subsequent studies.

Protocol: Single-Dose Murine PK Study

  • Animals: Male C57BL/6 mice, 8-10 weeks old (n=3-4 per timepoint or using serial bleeding).

  • Dosing Groups:

    • Group 1: 2 mg/kg, Intravenous (IV) bolus (in a solubilizing vehicle like 10% DMSO/90% saline).

    • Group 2: 10 mg/kg, Oral Gavage (PO) (in selected suspension vehicle).

  • Blood Sampling:

    • Serial Bleeding: Collect ~30 µL blood from each mouse at multiple timepoints (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) via submandibular or saphenous vein. [13]This method significantly reduces animal usage and inter-animal variability. [12][13] * Terminal Bleed: If serial bleeding is not feasible, use separate cohorts for each timepoint.

  • Sample Processing: Collect blood into K₂EDTA-coated tubes, centrifuge to obtain plasma, and store at -80°C.

  • Analysis: Quantify compound concentration in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Key Parameters to Calculate: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), T½ (half-life), and Oral Bioavailability (F%).

Phase 2: Dose Range-Finding / Maximum Tolerated Dose (MTD)

Objective: To identify a range of doses that are well-tolerated for multi-day administration and to establish the maximum tolerated dose (MTD). [11] Protocol: 7-Day Repeated-Dose MTD Study

  • Animals: Male and female C57BL/6 mice, 8-10 weeks old (n=5 per group).

  • Dosing Groups (Example):

    • Group 1: Vehicle Control (PO, daily).

    • Group 2: 10 mg/kg (PO, daily).

    • Group 3: 30 mg/kg (PO, daily).

    • Group 4: 100 mg/kg (PO, daily).

    • Group 5: 300 mg/kg (PO, daily).

    • Dose levels should be informed by PK data and any available in vitro cytotoxicity data.

  • Monitoring:

    • Daily: Body weight, clinical signs of toxicity (e.g., changes in posture, activity, grooming), food/water intake. [14] * Endpoint: At day 7 (or earlier if humane endpoints are reached), collect blood for clinical chemistry and tissues for histopathology.

  • Definition of MTD: The highest dose that does not cause >15-20% body weight loss or significant clinical signs of toxicity.

Phase 3: Pharmacodynamic (PD) and Efficacy Studies

Objective: To demonstrate target engagement in vivo and evaluate anti-tumor efficacy in a relevant disease model.

Protocol: Xenograft Efficacy Study with PD Endpoints

  • Model: Immunocompromised mice (e.g., NOD/SCID or NSG) bearing subcutaneous human multiple myeloma xenografts (e.g., NCI-H929, MM.1S).

  • Study Groups (Example):

    • Group 1: Vehicle Control (PO, daily).

    • Group 2: Low Dose (e.g., 25 mg/kg, PO, daily).

    • Group 3: High Dose (e.g., 75 mg/kg, PO, daily, based on MTD results).

    • Group 4: Positive Control (e.g., Lenalidomide).

  • Efficacy Endpoints:

    • Tumor volume measurements (2-3 times per week).

    • Animal body weight (2-3 times per week).

    • Survival.

  • Pharmacodynamic Endpoints:

    • Establish satellite groups of animals for tissue collection.

    • At specific timepoints post-dose (e.g., 4, 8, and 24 hours after the 5th dose), collect tumor and spleen tissue.

    • Analyze tissue lysates by Western Blot or targeted proteomics to quantify the degradation of CRBN neosubstrates (e.g., IKZF1, IKZF3). This provides direct evidence of the compound's mechanism of action in vivo.

Animal Welfare and Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines (e.g., IACUC approval) and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement). [15]

  • Refinement: Use skilled handlers and appropriate techniques for procedures like oral gavage to minimize animal stress. [16][17]Consider alternative, less stressful methods like voluntary oral administration in jelly for chronic studies if feasible. [18][19]* Reduction: Employ study designs like serial blood sampling to reduce the total number of animals used. [12][13]* Monitoring: Establish clear humane endpoints and ensure animals are monitored diligently for any signs of pain or distress. [14][20]

References

  • Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC. (n.d.). National Center for Biotechnology Information.
  • WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google Patents. (n.d.). Google Patents.
  • Diet gel-based oral drug delivery system for controlled dosing of small molecules for microglia depletion and inducible Cre recombination in mice - PMC. (2025, September 26). National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • Lenalidomide - Wikipedia. (n.d.). Wikipedia. Retrieved March 30, 2026, from [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014, July 10). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Murine Pharmacokinetic Studies - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation - Publishing at the Library. (2018, March 13). University of Beira Interior. Retrieved March 30, 2026, from [Link]

  • Pk/bio-distribution - MuriGenics. (n.d.). MuriGenics. Retrieved March 30, 2026, from [Link]

  • Rats Refinements - The 3Rs Collaborative. (n.d.). The 3Rs Collaborative. Retrieved March 30, 2026, from [Link]

  • Murine Pharmacokinetic Studies - PubMed - NIH. (2018, October 20). National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • Welfare assessment - NC3Rs. (2014, June 1). NC3Rs. Retrieved March 30, 2026, from [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • The 3Rs - NC3Rs. (n.d.). NC3Rs. Retrieved March 30, 2026, from [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI. (2024, January 30). MDPI. Retrieved March 30, 2026, from [Link]

  • Welfare assessment - Search our 3Rs resource library | NC3Rs. (n.d.). NC3Rs. Retrieved March 30, 2026, from [Link]

  • Cereblon E3 ligase modulator - Wikipedia. (n.d.). Wikipedia. Retrieved March 30, 2026, from [Link]

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats - J-Stage. (n.d.). J-Stage. Retrieved March 30, 2026, from [Link]

  • Handling and restraint: General principles - NC3Rs. (2026, March 16). NC3Rs. Retrieved March 30, 2026, from [Link]

  • Nanodelivery systems and stabilized solid-drug nanoparticles for orally administered medicine: current landscape. (2018, November 16). Dovepress. Retrieved March 30, 2026, from [Link]

  • Method for voluntary oral administration of drugs in mice - ResearchGate. (2021, March 19). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Oral Dosing Technique for Mice Using Flexible Feeding Tubes - YouTube. (2020, October 5). YouTube. Retrieved March 30, 2026, from [Link]

  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - ResearchGate. (2022, June). ResearchGate. Retrieved March 30, 2026, from [Link]

  • (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors - PubMed. (2008, April 15). National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands | Journal of Medicinal Chemistry - ACS Publications. (2012, October 9). ACS Publications. Retrieved March 30, 2026, from [Link]

  • Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S) - EMBL-EBI. (n.d.). EMBL-EBI. Retrieved March 30, 2026, from [Link]

  • Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved March 30, 2026, from [Link]

  • Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide ( - PubMed. (2013, June 1). National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved March 30, 2026, from [Link]

Sources

Method

Application Note: Structural Enablement and Co-Crystallization of CRBN-DDB1 with 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione

Abstract & Mechanistic Rationale The transition from traditional immunomodulatory imide drugs (IMiDs) like lenalidomide to alternative glutarimides (alt-glutarimides) has dramatically expanded the chemical space for targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Mechanistic Rationale

The transition from traditional immunomodulatory imide drugs (IMiDs) like lenalidomide to alternative glutarimides (alt-glutarimides) has dramatically expanded the chemical space for targeted protein degradation (TPD). Specifically, 3-substituted indazole derivatives, such as 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione , have emerged as highly potent Cereblon (CRBN) binders[1]. By replacing the classical isoindolinone core with a 1-methyl-1H-indazole core, this compound maintains critical hydrogen bonding within the tri-tryptophan pocket of the Thalidomide Binding Domain (TBD), while the 7-amino group serves as an optimal, solvent-exposed exit vector for PROTAC linker attachment or neosubstrate recruitment[2].

Crystallizing full-length CRBN is notoriously difficult due to the intrinsic flexibility of its N-terminal region and the dynamic equilibrium between its "open" and "closed" conformations [3]. The binding of the indazole-glutarimide ligand to the TBD is both necessary and sufficient to trigger an allosteric rearrangement, locking CRBN into the canonical closed conformation required for stable crystal lattice formation[4]. This application note details the structural enablement, protein construct selection, and step-by-step co-crystallization protocols necessary for resolving high-resolution binary and ternary complexes with this next-generation CELMoD.

Pathway Ligand 3-(7-Amino-1-methyl-1H-indazol-3-yl) piperidine-2,6-dione CRBN Cereblon (CRBN) Substrate Receptor Ligand->CRBN Binds TBD pocket Neosubstrate Neosubstrate (e.g., Ikaros, GSPT1) Ligand->Neosubstrate Induces proximity DDB1 DDB1 Adaptor CRBN->DDB1 Forms CRL4 complex CRBN->Neosubstrate Recruits Cul4 Cullin-4 Scaffold & ROC1 DDB1->Cul4 Ubiquitin Polyubiquitination Cul4->Ubiquitin E2 ligase transfer Neosubstrate->Ubiquitin Tagged Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targets for

Fig 1. Mechanism of CRL4^CRBN ubiquitination induced by indazole-glutarimide CELMoDs.

Construct Design & Causality

The structural enablement of CRBN requires overcoming severe biochemical liabilities. Full-length CRBN is insoluble when expressed in isolation and requires co-expression with the adaptor protein DDB1 [5]. Furthermore, the highly flexible β -propeller B (BPB) domain of DDB1 and the unstructured N-terminus of CRBN inhibit crystal packing. To solve this, researchers utilize engineered constructs.

Table 1: Comparison of CRBN Constructs for Crystallography

ConstructExpression SystemAdvantagesLimitationsBest Use Case
CRBNΔN:DDB1ΔBPB Sf9 Insect CellsRemoves flexible regions; maintains native DDB1-CRBN interface[6].Low yield; requires baculovirus co-expression.Ternary complex structures (PROTACs/Neosubstrates).
CRBNmidi E. coliHigh yield; soluble without DDB1; contains both Lon and TBD domains [7].Lacks DDB1, preventing full CRL4 assembly studies.High-throughput binary ligand screening & SAR.
CRBN_TBD E. coliExtremely high yield; highly stable.Lacks the Lon domain; cannot form the "closed" conformation[8].Fragment screening; basic binding assays.

Experimental Protocols

The following self-validating workflow utilizes the CRBNΔN:DDB1ΔBPB construct, which is the gold standard for resolving the allosteric transition induced by 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione.

Workflow Step1 Construct Selection (CRBNΔN:DDB1ΔBPB) Step2 Baculovirus Expression in Sf9 Cells Step1->Step2 Step3 Ni-NTA Affinity & TEV Cleavage Step2->Step3 Step4 Size Exclusion Chromatography (SEC) Step3->Step4 QC1 QC: SEC-MALS & SDS-PAGE Step4->QC1 Step5 Ligand Incubation (Indazole-glutarimide) QC1->Step5 Purified Complex QC2 QC: Thermal Shift Assay (DSF) Step5->QC2 Step6 Hanging Drop Vapor Diffusion (PEG 3350, Microseeding) QC2->Step6 Confirmed Closed State Step7 X-Ray Diffraction & Structure Resolution Step6->Step7

Fig 2. Step-by-step co-crystallization workflow for CRBN-DDB1 and indazole-glutarimide complexes.

Protocol 1: Protein Expression and Purification

Causality Focus: Zinc coordination and redox control.

  • Co-Expression : Co-infect Sf9 cells with baculoviruses encoding His6-tagged DDB1ΔBPB and untagged CRBNΔN.

    • Causality: CRBN requires DDB1 for proper folding. The TBD domain contains a critical structural zinc finger (Cys326, Cys329, Cys391, Cys394). Supplement the expression media with 50 µM ZnCl₂ to prevent the generation of apo-protein[7].

  • Lysis & Affinity Capture : Lyse cells in 50 mM HEPES pH 7.5, 500 mM NaCl, 10% glycerol, 10 mM imidazole, and 1 mM TCEP .

    • Causality: TCEP is strictly required over DTT/BME because it does not chelate zinc, while effectively preventing the oxidation of the zinc-coordinating cysteines which would cause zinc ejection and immediate aggregation.

  • Purification : Elute via imidazole gradient, cleave the His6-tag using TEV protease overnight at 4°C, and perform a reverse Ni-NTA step.

  • Validation (QC1) : Polish the complex using Size Exclusion Chromatography (Superdex 200) in 20 mM HEPES pH 7.5, 200 mM NaCl, 1 mM TCEP. Validate homogeneity using SEC-MALS to ensure a monodisperse 1:1 heterodimer (~135 kDa).

Protocol 2: Complex Assembly and Quality Control

Causality Focus: Allosteric locking of the closed conformation.

  • Ligand Incubation : Concentrate the purified CRBNΔN:DDB1ΔBPB complex to 10 mg/mL. Add 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione (dissolved in 100% DMSO) to a final molar ratio of 1:3 (Protein:Ligand). Ensure final DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation.

  • Incubation Time : Incubate on ice for 2 hours.

    • Causality: The indazole ligand acts as an allosteric regulator. Excess ligand drives the equilibrium, shifting CRBN from a flexible "open" state to a rigid "closed" state, a strict prerequisite for crystal lattice formation[9].

  • Validation (QC2) : Perform Differential Scanning Fluorimetry (DSF). A successful binding event and conformational lock will yield a positive thermal shift ( ΔTm​ ) of >3.0°C compared to the DMSO control[1].

Protocol 3: Co-Crystallization Trials

Causality Focus: Overcoming the nucleation barrier.

  • Setup : Set up hanging drop vapor diffusion plates at 20°C. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution.

  • Microseeding : CRBN-DDB1 complexes suffer from a high nucleation barrier.

    • Causality: Introduce 0.2 µL of a 1:1000 dilution of seed stock (generated from previously obtained CRBN-lenalidomide crystals) into the drop. This decouples nucleation from crystal growth, allowing the indazole complex to grow in the metastable zone.

Table 2: Optimized Crystallization Conditions and X-Ray Data Collection Parameters

ParameterOptimized Condition / ValueMechanistic Rationale
Precipitant 8-12% (w/v) PEG 3350Promotes gentle phase separation without rapid precipitation.
Buffer 0.1 M Bis-Tris pH 6.0 - 6.5Matches the isoelectric point dynamics of the closed conformation.
Additive 0.2 M Potassium CitrateCitrate ions often bridge crystal contacts between DDB1 β -propellers.
Cryoprotectant 20-25% (v/v) Ethylene GlycolPrevents ice ring formation during flash-freezing in liquid nitrogen.
Resolution Target 2.5 - 3.0 ÅSufficient to resolve the orientation of the 7-amino-indazole vector[6].

References

  • Watson ER, Novick S, Matyskiela ME, et al. "Molecular glue CELMoD compounds are regulators of cereblon conformation." Science. 2022 Nov 4;378(6619):549-553.[Link]

  • Kroupova A, Spiteri VA, Rutter ZJ, et al. "Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders." Nature Communications. 2024 Oct 15;15(1):8885.[Link]

  • Fischer ES, Böhm K, Lydeard JR, et al. "Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide." Nature. 2014 Aug 7;512(7512):49-53.[Link]

  • Lejava A, Phan T, Zhu J, et al. "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." ACS Medicinal Chemistry Letters. 2024 Dec 12;16(1):89-95.[Link]

Sources

Application

Application Note: A Robust Protocol for the High-Throughput Screening Sample Preparation of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione

Abstract The success of any high-throughput screening (HTS) campaign is fundamentally contingent upon the integrity and consistency of the compound samples.[1][2] This document provides a comprehensive, field-proven guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The success of any high-throughput screening (HTS) campaign is fundamentally contingent upon the integrity and consistency of the compound samples.[1][2] This document provides a comprehensive, field-proven guide for the preparation of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione, a molecule of significant interest in modern drug discovery. We move beyond a simple recitation of steps to explain the scientific rationale behind each phase of the protocol, from initial compound handling to the final preparation of assay-ready plates. This ensures that researchers, scientists, and drug development professionals can generate reliable, reproducible data, thereby minimizing costly false positives and accelerating the hit-to-lead pipeline.[1]

Foundational Principles: Compound Integrity and Management

The journey to a successful screen begins the moment a compound is synthesized or received. The quality of the starting material directly impacts every subsequent result.[1][2] Therefore, a rigorous approach to compound handling and storage is not merely procedural—it is the cornerstone of experimental reproducibility.

  • Initial Receipt and Aliquoting: Upon receipt, the solid compound should be stored in a desiccated environment at -20°C, protected from light. To prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture, it is imperative to create single-use aliquots from the primary stock.[3] This practice ensures the long-term integrity of the valuable compound library.[3]

  • Potent Compound Safety: Given that many novel small molecules may have uncharacterized biological activity, and related piperidine-2,6-dione structures are potent biological modulators, it is prudent to handle this compound with appropriate safety measures.[4][5] Operations such as weighing and initial solubilization should be performed in a ventilated enclosure (e.g., a chemical fume hood) to minimize inhalation exposure.[4][5]

Solubilization Strategy: Maximizing Bioavailability

The primary goal of solubilization is to deliver the compound to the biological assay in a monomeric, bioavailable state. Aggregation or precipitation can lead to inaccurate dose-response relationships and false negatives.

Solvent Selection and Stock Concentration

For most small-molecule HTS campaigns, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its broad solubilizing power and compatibility with many automated liquid handlers and assay formats.

Table 1: Recommended Solubilization Parameters

ParameterRecommended SpecificationRationale & Justification
Primary Solvent Anhydrous DMSO (≤0.05% water)Anhydrous grade minimizes water, which can cause hydrolysis of labile compounds or promote precipitation upon freezing.
Primary Stock Concentration 10 mMA 10 mM stock is a widely adopted standard in HTS. It is concentrated enough to allow for extensive serial dilution, ensuring the final in-assay DMSO concentration remains non-inhibitory (typically ≤0.5%).
Final In-Assay DMSO Concentration ≤ 0.5% (v/v)High concentrations of DMSO can be cytotoxic or interfere with assay components (e.g., enzymes, protein-protein interactions). Keeping the final concentration low is critical for data quality.[6]
Solubility Check Post-solubilization visual and microscopic inspectionEnsures no particulates or crystals are present. Undissolved compound is a primary source of screening errors.
Step-by-Step Solubilization Protocol
  • Equilibration: Allow the single-use aliquot of solid compound and the anhydrous DMSO to equilibrate to ambient temperature before opening. This critical step prevents the condensation of atmospheric moisture into the sample and solvent.

  • Dissolution: Prepare a 10 mM stock solution by adding the appropriate volume of anhydrous DMSO to the weighed compound.

  • Mechanical Agitation: Vortex the solution for 2-3 minutes at medium speed. If complete dissolution is not achieved, sonicate the sample in a water bath for 10-15 minutes, carefully monitoring to prevent excessive heating.

  • Confirmation: Visually inspect the solution against a light source to confirm it is a clear, particulate-free solution.

  • Storage: Store the 10 mM DMSO stock solution at -20°C in tightly sealed, low-volume tubes to minimize headspace. For extended storage, consider an inert gas overlay (e.g., argon) before sealing.

The Self-Validating Protocol: Integrated Quality Control

A robust HTS protocol must be a self-validating system. Quality control is not a separate step but an integrated part of the workflow, ensuring the reliability of the compound library before committing to a large-scale screen.[1][2]

Table 2: Essential Quality Control (QC) for HTS Sample Preparation

QC ParameterMethodologyAcceptance CriteriaPurpose
Identity & Purity LC-MS (Liquid Chromatography-Mass Spectrometry)Purity ≥ 95% by UV/ELSD; Correct mass ion observedConfirms the molecular identity and ensures that observed activity is not due to impurities.[7][8]
Concentration qNMR (Quantitative Nuclear Magnetic Resonance) or UPLC with a calibrated standardMeasured concentration is 90-110% of the target (10 mM)Guarantees accurate dosing in the assay, which is fundamental for generating reliable potency data (e.g., IC₅₀/EC₅₀).[7]
Solubility Automated Imaging or NephelometryNo detectable precipitation in assay buffer at the highest screening concentrationPrevents false negatives that occur when a compound precipitates out of the assay medium and is therefore not available to interact with the target.[9]

HTS Workflow: From Stock Solution to Assay-Ready Plate

The following workflow illustrates the standardized process for creating dose-response plates for a typical HTS campaign. This process is designed for automation to ensure throughput and minimize well-to-well variability.[10][11]

Caption: Automated HTS sample preparation and assay workflow.

Mechanistic Context: Putative Signaling Pathway

The 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione structure contains a piperidine-2,6-dione moiety, which is the core pharmacophore of immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide. These molecules are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex.[12] This binding event recruits neosubstrate proteins (e.g., Ikaros/Aiolos) to the complex, leading to their ubiquitination and subsequent degradation by the proteasome. Understanding this potential mechanism is crucial for designing relevant secondary assays.

G Compound 3-(7-Amino-1-methyl-1H-indazol-3-yl) piperidine-2,6-dione CRBN Cereblon (CRBN) E3 Ligase Complex Compound->CRBN binds Neosubstrate Neosubstrate Protein (e.g., Ikaros/Aiolos) CRBN->Neosubstrate recruits Proteasome 26S Proteasome Neosubstrate->Proteasome targeted to Ub Ubiquitin Ub->Neosubstrate poly-ubiquitinates Degradation Protein Degradation Proteasome->Degradation mediates CellularEffect Downstream Cellular Effect (e.g., Apoptosis, Cytokine Modulation) Degradation->CellularEffect results in

Caption: Putative mechanism of action via CRBN E3 ligase modulation.

Conclusion

This application note provides a detailed and scientifically-grounded protocol for the preparation of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione for HTS. By integrating rigorous compound management, optimized solubilization techniques, and continuous quality control, researchers can ensure the generation of high-fidelity data. Adherence to these principles is essential for minimizing artifacts, increasing the reproducibility of results, and ultimately enhancing the efficiency and success rate of drug discovery campaigns.

References

  • The Importance of a Well-Curated Compound Library in Hit Identification. Evotec. Available at: [Link]

  • Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. PubMed. Available at: [Link]

  • Compound Libraries. Charles River Laboratories. Available at: [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]

  • Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. ACS Publications. Available at: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. Journal of the American Chemical Society. Available at: [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS. Available at: [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. Available at: [Link]

  • High-Throughput Screening. Technology Networks. Available at: [Link]

  • Strategies for High Containment. Pharmaceutical Technology. Available at: [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation. Available at: [Link]

  • High-Throughput RT-PCR for small-molecule screening assays. PMC - NIH. Available at: [Link]

  • Navigating Drug Discovery with High-Throughput Screening. HTD Science. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • 3-(7-(aminomethyl)-1-oxo-2,3-dihydro-1h-isoindol-2-yl)piperidine-2,6-dione hydrochloride. PubChemLite. Available at: [Link]

  • 2,6-Dimethylpiperidine. Wikipedia. Available at: [Link]

  • NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. European Patent Office - EP 3623366 A1. Available at: [Link]

  • 3-(7-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione. NextSDS. Available at: [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia. Available at: [Link]

  • 3-Amino-1-nitroso piperidine-2,6-dione. SynZeal. Available at: [Link]

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Method

Utilizing 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione as a novel CRBN-recruiting anchor

Application Note: Utilizing 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione as a Novel CRBN-Recruiting Anchor in PROTAC Development Introduction & Mechanistic Rationale The evolution of Targeted Protein Degradat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione as a Novel CRBN-Recruiting Anchor in PROTAC Development

Introduction & Mechanistic Rationale

The evolution of Targeted Protein Degradation (TPD) has necessitated the development of novel E3 ligase recruiters that overcome the limitations of classical immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide. While traditional IMiDs are effective, they frequently suffer from off-target neosubstrate degradation (e.g., Ikaros, Aiolos, GSPT1) and suboptimal pharmacokinetic (PK) profiles.

3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione (CAS: 2703770-84-5) has emerged as a next-generation cereblon (CRBN) anchor that addresses these liabilities.

The Causality of Structural Design: Structurally, the 1-methyl-1H-indazole core acts as a rigid, bioisosteric replacement for the classical phthalimide ring. It perfectly maintains the critical hydrogen-bonding network with ASN351 and the C-H/π interaction with PRO352 within the CRBN tri-Trp pocket. Crucially, the 7-amino substitution provides an optimal, rigid exit vector that points directly out of the binding pocket [1]. This specific vector minimizes steric clashes between the linker and the CRBN surface, allowing for highly efficient ternary complex formation without the immunomodulatory off-target effects inherent to lenalidomide.

CRBN_Anchor_Mechanism POI Target Protein (e.g., MDM2, STAT3) Ligand Target Ligand POI->Ligand Degradation Proteasomal Degradation POI->Degradation Target Clearance Linker Linker (Alkyl/PEG) Ligand->Linker Conjugation Anchor 7-Amino-Indazole Glutarimide Anchor Linker->Anchor N7-Attachment CRBN CRBN (Tri-Trp Pocket) Anchor->CRBN H-Bonding (ASN351/PRO352) Ub Ubiquitination Cascade CRBN->Ub E2 Ligase Recruitment Ub->POI Poly-Ub

Ternary complex formation mediated by the 7-amino-indazole glutarimide anchor.

Physicochemical & Binding Profile

The indazole-glutarimide anchor demonstrates superior physicochemical stability and CRBN binding affinity compared to first-generation IMiDs, making it an ideal building block for orally bioavailable degraders [1].

Table 1: Anchor Properties & Baseline Metrics

Property / Metric Value / Description
Chemical Name 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione
CAS Number 2703770-84-5
Molecular Formula C13H14N4O2
Molecular Weight 258.28 g/mol
CRBN Binding Affinity (IC50) ~20–50 nM (Highly dependent on linker attachment)

| Primary Attachment Vector | N7-position (Aromatic amine) |

Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling for Linker Attachment

Causality & Rationale: The 7-amino group on the indazole core is an aromatic amine (aniline-like), meaning its nucleophilicity is significantly lower than that of aliphatic amines. Attempting standard amide coupling (e.g., EDC/NHS) or SN2 alkylation often requires forcing basic conditions or elevated temperatures, which frequently leads to the hydrolytic opening of the sensitive glutarimide ring. Buchwald-Hartwig cross-coupling using a palladium catalyst allows for the efficient formation of C-N bonds with halide-functionalized linkers under mild, anhydrous conditions, preserving the integrity of the glutarimide moiety [1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione (1.0 eq) and the desired aryl/alkyl halide-linker (1.1 eq).

  • Catalyst Loading: Add Pd2(dba)3 (0.05 eq) and BrettPhos ligand (0.1 eq). Note: BrettPhos is selected due to its high efficacy in coupling weakly nucleophilic anilines.

  • Base Addition: Add anhydrous Cs2CO3 (2.0 eq). Avoid stronger bases like NaOtBu, which can trigger glutarimide degradation.

  • Solvent & Degassing: Suspend the mixture in anhydrous 1,4-dioxane (0.1 M). Degas the suspension via three freeze-pump-thaw cycles.

  • Reaction: Stir the mixture at 90°C for 12–16 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium/salts, and wash with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via reverse-phase preparative HPLC (Water/MeCN with 0.1% Formic Acid).

Protocol B: TR-FRET CRBN Competitive Binding Assay

Causality & Rationale: To confirm that linker attachment at the 7-position does not disrupt the anchor's ability to fit into the tri-Trp pocket, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. Self-Validating System: This protocol incorporates an internal validation mechanism. An N-methylated glutarimide analog of the synthesized PROTAC must be run in parallel. Methylation of the glutarimide nitrogen abolishes the critical H-bond donor required for CRBN binding. If the N-methylated control shows signal displacement, it immediately flags non-specific assay interference (e.g., compound aggregation or autofluorescence) rather than true competitive binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 10 nM His-tagged CRBN/DDB1 complex and 10 nM Cy5-labeled CRBN tracer in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Compound Plating: In a 384-well low-volume plate, dispense 100 nL of the PROTAC test compound, Pomalidomide (Positive Control), and the N-methylated PROTAC (Negative Control) in a 10-point dose-response curve (DMSO normalized to 1%).

  • Incubation: Add 10 µL of the CRBN/tracer master mix to each well. Add 10 µL of Anti-His-Europium cryptate antibody (2 nM final). Incubate in the dark at room temperature for 1 hour.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excitation: 337 nM; Emission: 665 nm (Cy5) and 615 nm (Europium).

  • Data Analysis: Calculate the FRET ratio (665/615 nm). Fit the data to a 4-parameter logistic curve to determine the IC50. Valid assays must show an IC50 < 100 nM for Pomalidomide and no curve fit (flatline) for the N-methylated control.

Comparative Efficacy in Recent PROTAC Development

The 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione anchor has been successfully utilized to generate some of the most potent, first-in-class, orally bioavailable degraders in recent oncology research, demonstrating its superiority over traditional IMiD anchors.

Table 2: Efficacy of PROTACs Utilizing the Indazole-Glutarimide Anchor

PROTAC Name Target Protein DC50 (Cell Line) Dmax In Vivo Efficacy Source
MD-4251 MDM2 0.2 nM (RS4;11) 96% (at 2h) Complete tumor regression (Single oral dose) [2]

| SD-965 | STAT3 | ~180 nM (SU-DHL-1) | >90% | Durable depletion; tumor regression (Weekly IV) | [3] |

Note: In the development of MD-4251, utilizing the indazole-glutarimide anchor over lenalidomide analogs drastically improved oral bioavailability (39% in mice) and eliminated CYP/hERG liabilities [2]. Similarly, SD-965 achieved highly selective STAT3 degradation without depleting other STAT family proteins, a feat difficult to achieve with bulkier IMiD anchors[3].

References

  • Norris, S., Ba, X., Rhodes, J., et al. "Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation." Journal of Medicinal Chemistry 2023, 66 (23), 16388-16409.[Link]

  • Acharyya, R. K., Huang, L., Aguilar, A., et al. "MD-4251: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration." Journal of Medicinal Chemistry 2025, 68 (13), 13249-13267.[Link]

  • Wu, D., Zhou, H., Bai, L., et al. "Discovery of SD-965 as a Potent, Selective, and Efficacious STAT3 PROTAC Degrader." Journal of Medicinal Chemistry 2026.[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming low solubility of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione in DMSO and aqueous media

Welcome to the Application Support Center. As Senior Application Scientists, we recognize that the developability of heterobifunctional degraders (PROTACs) and molecular glues hinges on overcoming the poor physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As Senior Application Scientists, we recognize that the developability of heterobifunctional degraders (PROTACs) and molecular glues hinges on overcoming the poor physicochemical properties of E3 ligase binders. This guide provides authoritative, self-validating troubleshooting protocols for handling 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione , a highly potent Cereblon (CRBN) ligand.

FAQ 1: Physicochemical Root Causes

Q: Why is this specific indazole-glutarimide compound so difficult to dissolve in both organic solvents and aqueous buffers?

A: The insolubility of this compound is driven by its high crystal lattice energy and strong intermolecular forces. The piperidine-2,6-dione (glutarimide) ring contains potent hydrogen bond donors and acceptors that form tight, repetitive networks in the solid state. Furthermore, the planar 1-methyl-1H-indazole core promotes extensive π−π stacking.

When introduced to aqueous media, the energetic cost of breaking these crystal lattice interactions is not compensated by the hydration energy. Similar to other thalidomide and lenalidomide derivatives, this compound is sparingly soluble in aqueous buffers[1]. Without proper formulation, the compound will rapidly undergo nucleation and precipitate out of solution, leading to false negatives in biological assays.

FAQ 2: DMSO Stock Preparation & Troubleshooting

Q: My compound is crashing out of DMSO at 10 mM. How can I achieve a stable stock solution for my screening library?

A: While thalidomide analogs are generally soluble in DMSO up to 12–16 mg/mL[1], rigid derivatives require optimized handling to prevent micro-aggregation. Relying on visual inspection alone is insufficient, as colloidal suspensions can easily be mistaken for true solutions.

Quantitative Solubility Summary
Solvent / AdditiveMax Solubility (Estimated)Application ContextLimitations
Anhydrous DMSO ~10 - 16 mg/mLPrimary stock solutionCytotoxic at >0.1% v/v in cell culture[2]
DMF ~15 mg/mLAlternative stock solutionHigh toxicity, difficult to evaporate
HP- β -Cyclodextrin (20%) >1 mg/mL (Formulated)In vitro aqueous assaysRequires pre-complexation step
Cremophor-EL >0.5 mg/mL (Formulated)In vivo dosing / assaysCan cause hypersensitivity in vivo
PBS (pH 7.4) <0.1 mg/mLDirect dilutionRapid precipitation / aggregation[1]
Protocol 1: Self-Validating DMSO Stock Preparation

Causality: Water absorption from the atmosphere rapidly decreases the solubility capacity of DMSO for hydrophobic CRBN ligands. Thermal agitation lowers the activation energy required to break the solid lattice.

  • Solvent Quality: Weigh the solid compound into a structurally inert glass vial. Add the required volume of anhydrous, newly opened DMSO ( 99.9% purity) to achieve a maximum concentration of 10 mM.

  • Thermal Agitation: Seal the vial and vortex vigorously for 60 seconds. Place the vial in a bath sonicator set to 37°C–40°C for 10–15 minutes. Caution: Do not exceed 45°C, as the glutarimide ring is susceptible to base-catalyzed hydrolysis at elevated temperatures.

  • Validation Checkpoint (Critical): Analyze a 10 μ L aliquot using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.2 confirms a true, homogeneous solution. If PDI > 0.2, micro-precipitates are present; re-sonicate or dilute to 5 mM.

FAQ 3: Aqueous Media & In Vitro Assays

Q: When I dilute my DMSO stock into cell culture media (e.g., DMEM/RPMI), I observe cloudiness and inconsistent assay results. How do I prevent this?

A: This is a classic "solvent-shift" precipitation. Direct dilution of DMSO stocks into culture media causes the local concentration of the compound to exceed its aqueous thermodynamic solubility, leading to immediate precipitation[3]. Furthermore, increasing the DMSO concentration to force solubility is not viable; DMSO itself exhibits dose-dependent cytotoxicity that will confound your cellular viability and degradation assays[2].

Protocol 2: Aqueous Solvent-Shift Formulation

Causality: Using a transitional carrier molecule like a cyclodextrin encapsulates the hydrophobic indazole core within its cavity, shielding it from the aqueous environment and preventing nucleation.

  • Pre-dilution: Pre-dilute your validated DMSO stock into a transitional carrier solution containing 10-20% (2-Hydroxypropyl)- β -cyclodextrin (HP- β -CD) or Cremophor-EL[3].

  • Complexation: Vortex the intermediate mixture for 2 minutes at room temperature to ensure complete host-guest complexation.

  • Media Addition: Slowly add the formulated intermediate dropwise to the pre-warmed (37°C) cell culture media under continuous agitation.

  • Validation Checkpoint (Critical): Measure the optical density of the final media at 600 nm (OD600) using a spectrophotometer. An OD600 0.05 (compared to a blank media control) confirms the absence of colloidal aggregation. Do not apply the media to cells if the OD600 exceeds this threshold.

Workflow A Solid Compound (CRBN Ligand) B Add Anhydrous DMSO (Max 10 mM) A->B C Sonicate at 37°C (10-15 mins) B->C D Validation: DLS Check (PDI < 0.2?) C->D D->B Fail (Aggregates) E Pre-dilute in Carrier (e.g., HP-β-CD) D->E Pass (True Solution) F Slow Addition to Pre-warmed Media E->F G Validation: OD600 (<0.05 vs Blank) F->G

Workflow for self-validating solubilization and aqueous formulation of CRBN ligands.

FAQ 4: PROTAC Design & Structural Optimization

Q: I am using this ligand to synthesize a PROTAC. How can I structurally improve the solubility of the final degrader?

A: The optimal attachment point for this ligand is the 7-amino group on the indazole ring. Because both the CRBN binder and your Target of Interest (POI) ligand are likely hydrophobic, the linker must act as a solubilizing element. Incorporating flexible PEG (polyethylene glycol) linkers is a highly validated structural strategy to significantly enhance the aqueous solubility of CRBN-based PROTACs while maintaining cell permeability and ternary complex formation capabilities[4].

Mechanism PROTAC PROTAC (PEG-Linked) Ternary Ternary Complex Formation PROTAC->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Recruits POI Target Protein POI->Ternary Recruits Ub Poly-Ubiquitination Ternary->Ub Catalyzes Degradation Proteasomal Degradation Ub->Degradation Signals

Mechanism of CRBN-mediated targeted protein degradation via PROTAC ternary complex formation.

References
  • Toward Anti-Herpesviral PROTACs: Assessing the Challenges for Targeted Protein Degradation on the Example of Kaposi's Sarcoma-Associated Herpesvirus Latency-Associated Nuclear Antigen Source: PMC (nih.gov) URL:[Link]

  • The precipitation of thalidomide Source: ResearchGate URL:[Link]

  • DMSO exhibits similar cytotoxicity effects to thalidomide in mouse breast cancer cells Source: PMC (nih.gov) URL:[Link]

Sources

Optimization

Optimizing PEG linker attachment to the 7-amino group of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione

Welcome to the Technical Support Center for PROTAC and Molecular Glue synthesis. The compound 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione represents a powerful, next-generation indazolone-based cereblon (CRB...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for PROTAC and Molecular Glue synthesis. The compound 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione represents a powerful, next-generation indazolone-based cereblon (CRBN) ligand. By transcending canonical isoindolinone scaffolds (such as lenalidomide), this architecture offers superior CRBN binding and highly tunable neo-substrate degradation profiles[1].

However, conjugating a Polyethylene Glycol (PEG) linker to the 7-amino group presents distinct synthetic challenges due to the unique electronic properties of the indazole core and the base-sensitivity of the glutarimide ring. This guide provides field-proven methodologies, troubleshooting steps, and self-validating protocols to optimize your synthesis.

Mechanistic Workflow

G A PEG-COOH Linker B Carboxyl Activation (HATU or T3P + DIPEA) A->B C Active Ester Intermediate B->C Rapid E Nucleophilic Attack (Amidation) C->E D 7-Amino-Indazolone CRBN Ligand D->E Weak Nucleophile F PEGylated PROTAC Precursor E->F Amide Bond

Fig 1. Mechanistic workflow for PEG-COOH activation and amidation of the 7-amino-indazolone ligand.

Frequently Asked Questions (FAQs)

Q: Why is the 7-amino group of the indazolone core so unreactive compared to standard aliphatic amines? A: The 7-amino group is an aromatic amine (an aniline derivative). Its lone pair of electrons is delocalized into the electron-deficient indazole π-system, which significantly reduces its nucleophilicity. Standard coupling methods (e.g., EDC/NHS) often fail or result in extremely poor yields. To drive the amidation, you must generate a highly reactive, high-energy active ester intermediate using potent coupling reagents like HATU or T3P[2][3].

Q: How do I prevent the glutarimide (piperidine-2,6-dione) ring from opening during the coupling reaction? A: The glutarimide moiety is highly susceptible to hydrolytic ring-opening under basic or aqueous conditions[4]. To preserve its structural integrity, reactions must be performed in strictly anhydrous, aprotic solvents (e.g., DMF, DCM, or EtOAc). Furthermore, use only sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine, and avoid large stoichiometric excesses.

Q: Should I use HATU or T3P for this specific PEGylation? A: While HATU is a gold standard for rapid carboxyl activation, it poses a severe risk of irreversible guanidylation when reacting with poorly nucleophilic amines[2]. If using HATU, strict pre-activation of the PEG-acid is mandatory. Alternatively, Propylphosphonic anhydride (T3P) is highly recommended for this substrate. T3P provides excellent yields for weakly nucleophilic anilines, generates zero guanidylation byproducts, and its water-soluble byproducts vastly simplify downstream purification[3][5].

Troubleshooting Guide

Issue: LC-MS shows a mass adduct of +98 Da (or similar) instead of the desired PEGylated product.

  • Root Cause: The "Guanidylation Trap." The unreacted HATU/HBTU uronium salt reacted directly with the 7-amino group of the indazolone ligand, forming a dead-end tetramethylguanidinium-capped product[2].

  • Resolution: Implement a strict pre-activation protocol. React the PEG-COOH with HATU and DIPEA for 15–30 minutes before adding the indazolone ligand. If the issue persists, switch to T3P or TCFH/NMI, which operate via mechanisms that cannot cause guanidylation[6].

Issue: Multiple higher-mass peaks on LC-MS indicating over-alkylation or over-acylation.

  • Root Cause: The imide nitrogen of the glutarimide ring has a pKa of ~11. In the presence of excess base and highly activated esters, it can deprotonate and act as a competing nucleophile.

  • Resolution: Limit DIPEA to exactly 2.0–2.5 equivalents relative to the PEG-acid. Maintain the reaction at room temperature (do not apply heat).

Issue: Reaction stalls at 30-40% conversion despite prolonged stirring.

  • Root Cause: Hydrolysis of the active ester due to trace moisture, or steric hindrance preventing the final nucleophilic attack.

  • Resolution: Ensure DMF is strictly anhydrous (use Sure/Seal™ bottles). Add an additional 0.5 eq of the coupling reagent and base to push the reaction to completion.

Quantitative Reagent Comparison

Choosing the right coupling agent is critical for optimizing yield and minimizing side reactions. The table below summarizes the performance of common reagents for indazolone-PEGylation.

Coupling ReagentActivation MechanismGuanidylation RiskGlutarimide StabilityRecommended Pre-activationTypical Yield
HATU O-acyluronium / At-esterHigh (if not pre-activated)Moderate15 - 30 mins60 - 75%
T3P (50% in EtOAc) Mixed AnhydrideNoneHigh5 - 10 mins75 - 90%
TCFH / NMI Acyl Imidazolium / FluorideNoneHigh15 mins70 - 85%
EDC / HOBt O-acylisourea / Bt-esterNoneHighNot required< 30% (Too weak)
Self-Validating Experimental Protocol: T3P-Mediated PEGylation

This protocol utilizes T3P to couple a standard HOOC-PEGn-Azide linker to the 7-amino-indazolone CRBN ligand. This method ensures high conversion of the weakly nucleophilic amine without the risk of guanidylation[3].

Materials Required:

  • 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione (1.0 eq)

  • HOOC-PEGn-Azide (1.1 eq)

  • T3P (50% w/w solution in EtOAc or DMF) (2.0 eq)

  • Anhydrous DIPEA (2.5 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • System Purge: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon for 5 minutes to ensure an air-free environment, which is critical for preventing active ester hydrolysis[5].

  • Linker Solubilization: Dissolve HOOC-PEGn-Azide (1.1 eq) in anhydrous DMF to achieve a concentration of ~0.1 M.

  • Base Addition: Add anhydrous DIPEA (2.5 eq) to the solution. Stir for 2 minutes to ensure complete deprotonation of the carboxylic acid.

  • Activation (Validation Checkpoint 1): Dropwise, add the T3P solution (2.0 eq). Stir the mixture at room temperature for 10 minutes.

    • Self-Validation: Quench a 2 µL aliquot in methanol and analyze via LC-MS. The presence of the PEG-methyl ester mass confirms successful activation of the carboxylic acid.

  • Ligand Introduction: Add the 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione (1.0 eq) in one single portion.

  • Reaction: Stir the reaction at room temperature under Argon for 12–16 hours.

  • Monitoring (Validation Checkpoint 2): Analyze the crude mixture via LC-MS. The peak corresponding to the starting indazolone ligand should be <5% relative to the product peak. Confirm the absence of +98 Da mass adducts.

  • Workup: Dilute the reaction mixture with EtOAc and wash sequentially with 5% aqueous NaHCO3, water, and brine. The water-soluble T3P byproducts will readily partition into the aqueous layer, leaving the crude product in the organic phase[3].

  • Purification: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid gradient).

References
  • Indazolone-Based Molecular Glue Degraders as a Tunable Platform for Reprogramming Cereblon Substrate Specificity. bioRxiv.[Link][1]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry.[Link][2]

  • Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. PMC (NIH).[Link][4]

  • Optimizing Peptide Coupling: Key Techniques. JPT.[Link][5]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link][3]

  • Choosing amide coupling agent. Reddit (r/Chempros).[Link][6]

Sources

Troubleshooting

Stability optimization of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione in biological buffers and cell media

Welcome to the technical support guide for 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and optimizing the stability of this compound in various experimental settings. The following question-and-answer format addresses common challenges and provides actionable troubleshooting strategies to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results are inconsistent. Could the stability of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione be a factor?

A1: Absolutely. Inconsistent results are a frequent indicator of compound instability. The chemical structure of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione, which incorporates an indazole ring and a piperidine-2,6-dione moiety, can be susceptible to degradation under various conditions. Factors such as pH, temperature, light exposure, and enzymatic activity in biological matrices can all impact its stability.[1] It is crucial to establish a stability profile of the compound under your specific experimental conditions.

Q2: What are the primary degradation pathways I should be aware of for this compound?

A2: While specific degradation pathways for this exact molecule require empirical study, related structures provide valuable insights. Potential degradation routes include:

  • Hydrolysis: The piperidine-2,6-dione ring is susceptible to hydrolysis, especially at non-neutral pH. This can lead to ring-opening and the formation of inactive metabolites. Studies on similar heterocyclic compounds have shown that both acidic and alkaline conditions can catalyze this degradation.[1][2]

  • Oxidation: The amino group on the indazole ring can be a site for oxidative degradation. The presence of oxidizing agents or exposure to air and light can facilitate this process.[1][3]

  • Enzymatic Degradation: When working with cell media containing serum or in the presence of cells, metabolic enzymes can modify the compound. This can involve phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation) metabolic transformations.[4] The indazole and piperidine rings are known scaffolds that can be targeted by various metabolic enzymes.[4][5][6]

Q3: I'm observing a precipitate in my cell culture medium after adding the compound. What could be the cause and how can I resolve it?

A3: Precipitate formation is a common issue and can stem from several factors:

  • Exceeded Solubility: The concentration of the compound may have surpassed its solubility limit in the cell culture medium. It's essential to determine the maximum soluble concentration of the compound in your specific medium.[7]

  • Interaction with Media Components: The compound might be interacting with components in the media, such as proteins in fetal bovine serum (FBS), leading to precipitation.[7]

  • Solvent Effects: If you are using a stock solution in a solvent like DMSO, adding a large volume of the stock to the aqueous medium can cause the compound to crash out.

Troubleshooting Steps:

  • Perform a Solubility Test: Determine the compound's solubility in your specific cell culture medium (with and without serum) and PBS.[7]

  • Optimize Stock Concentration and Dosing: Prepare a more concentrated stock solution to minimize the volume of organic solvent added to the media. Aim for a final solvent concentration (e.g., DMSO) that is non-toxic to your cells, typically below 0.5%.

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound for each experiment to avoid issues with long-term stability in diluted aqueous solutions.[7]

Q4: How can I differentiate between chemical degradation in the medium and cell-mediated metabolism?

A4: This is a critical question for accurately interpreting your experimental data. A well-designed stability study can help you distinguish between these two processes.

You should run parallel experiments:

  • Acellular Condition: Incubate the compound in cell culture medium alone (without cells).

  • Cellular Condition: Incubate the compound in cell culture medium with your specific cell line.

By comparing the rate of disappearance of the parent compound in both conditions, you can infer the contribution of cellular metabolism.[7] If the compound degrades significantly faster in the presence of cells, it strongly suggests cellular uptake and metabolism.[7] Further analysis of cell lysates and the culture supernatant for metabolites can confirm this.

Experimental Protocols

Protocol 1: General Stability Assessment in Biological Buffers and Cell Media

This protocol provides a framework for determining the stability of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione over time using HPLC or LC-MS.[7]

Materials:

  • 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione

  • DMSO (or other suitable solvent)

  • Biological buffer (e.g., PBS)

  • Cell culture medium (with and without serum)

  • Low-protein-binding microcentrifuge tubes or plates

  • HPLC or LC-MS system with a suitable analytical column for small molecule separation

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in DMSO. Ensure complete dissolution.

  • Sample Preparation:

    • Spike the compound from the stock solution into your chosen biological buffer and cell culture media (with and without serum) to achieve the final desired concentration.

    • Prepare multiple identical samples for each time point.

    • Include a T=0 sample which will be processed immediately.

  • Incubation: Incubate the samples at the desired temperature (e.g., 37°C) for various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Sample Processing:

    • At each time point, take an aliquot of the sample.

    • To precipitate proteins, add a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio (sample:solvent).

    • Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]

    • Transfer the supernatant to clean vials for analysis.

  • HPLC/LC-MS Analysis: Analyze the samples using a validated HPLC or LC-MS method to quantify the remaining parent compound. The mobile phase and gradient should be optimized for your specific compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.[7]

    • Plot the percentage of remaining compound versus time to generate a stability profile and calculate the half-life (t½).

Protocol 2: Forced Degradation Study

Forced degradation studies help to understand potential degradation pathways and develop stability-indicating analytical methods.[8]

Methodology:

Subject the compound to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Alkaline Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Photolytic Degradation: Expose the compound in solution to UV light.

  • Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature.

Analyze the stressed samples by LC-MS to identify and characterize any degradation products.

Data Presentation

Table 1: Example Stability Data for 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione in Various Media at 37°C

Time (hours)% Remaining in PBS% Remaining in Media (- Serum)% Remaining in Media (+ Serum)
0100100100
198.597.295.1
495.392.888.4
891.788.179.3
2478.270.555.6
4861.552.330.1

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_processing Sample Processing cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Spike Spike into Buffers/Media Stock->Spike Timepoints Incubate for 0, 1, 4, 8, 24, 48h Spike->Timepoints Precipitate Protein Precipitation (Acetonitrile) Timepoints->Precipitate Centrifuge Centrifuge (14,000 rpm, 10 min) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/HPLC Analysis Supernatant->LCMS Data Calculate % Remaining vs. T=0 LCMS->Data Profile Plot Stability Profile Data->Profile

Caption: Workflow for assessing compound stability.

Troubleshooting Logic

G cluster_investigation Initial Investigation cluster_solution Solutions Start Inconsistent Results or Precipitation Observed Check_Solubility Is compound soluble at working concentration? Start->Check_Solubility Check_Stability Is compound stable in media? Start->Check_Stability Check_Solubility->Check_Stability Yes Solubility_Test Perform Solubility Test Check_Solubility->Solubility_Test No Optimize_Stock Optimize Stock Concentration Check_Solubility->Optimize_Stock No Stability_Study Conduct Stability Study (Protocol 1) Check_Stability->Stability_Study No Solubility_Test->Check_Solubility Re-evaluate Optimize_Stock->Check_Solubility Re-evaluate Stability_Study->Check_Stability Re-evaluate Forced_Deg Perform Forced Degradation (Protocol 2) Stability_Study->Forced_Deg Degradation Observed

Caption: Troubleshooting decision tree.

References

  • Benchchem. (n.d.). Technical Support Center: Stability of Small Molecule Inhibitors in Cell Culture Media.
  • Benchchem. (n.d.). Stability issues of Ornidazole-d5 in different biological matrices.
  • BioProcess International. (2015, May 12). Product Stability Testing: Developing Methods for New Biologics and Emerging Markets.
  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
  • Dark Horse Consulting Group. (2025, April 25). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance.
  • LCGC International. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Benchchem. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • PMC. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PMC. (n.d.). A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes.
  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives.
  • Open Metu. (n.d.). pH and TEMPERATURE RESPONSIVE MULTIPLE DRUG RELEASE from LAYER-by-LAYER MODIFIED MICROPARTICLES.
  • ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight]....
  • Hypha Discovery. (2024, June 28). Intramolecular reactions and chemical degradation.
  • ACS Publications. (2024, April 9). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.

Sources

Optimization

Purification troubleshooting for 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione synthetic intermediates

Topic: Purification & Troubleshooting for 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione Synthetic Intermediates Welcome to the Technical Support Center for Targeted Protein Degradation (TPD) chemistry. While c...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Purification & Troubleshooting for 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione Synthetic Intermediates

Welcome to the Technical Support Center for Targeted Protein Degradation (TPD) chemistry. While canonical immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide are foundational cereblon (CRBN) binders, 3-substituted indazole derivatives have recently emerged as potent, alternative CRBN ligands with highly tunable physicochemical properties 1. These indazole architectures offer exceptional substrate programmability for next-generation molecular glue degraders (MGDs) and PROTACs 2.

However, the synthesis of the critical intermediate 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione presents unique chromatographic and stability challenges. This guide provides field-proven troubleshooting strategies, quantitative impurity profiling, and self-validating protocols to ensure high-fidelity synthesis.

I. Synthetic Workflow & Degradation Pathways

SynthesisWorkflow SM 3-Bromo-7-nitro- 1-methyl-1H-indazole Coupling Suzuki-Miyaura Cross-Coupling SM->Coupling Glutarimide Boronic Ester NitroInt 7-Nitro Indazole Glutarimide Coupling->NitroInt Pd Catalyst Reduction Chemoselective Nitro Reduction NitroInt->Reduction H2, Pd/C Neutral pH AminoInt 7-Amino Indazole Glutarimide (Target) Reduction->AminoInt Desired Pathway Degradation Glutaramic Acid (Ring-Opened Impurity) Reduction->Degradation High pH / Nucleophiles

Workflow for 7-amino indazole glutarimide synthesis, highlighting the risk of ring-opening.

II. Troubleshooting FAQs

Q1: During the reduction of the 7-nitro intermediate to the 7-amino target, I observe a massive loss of yield and the appearance of a highly polar baseline spot on my TLC. What is happening? A1: You are observing the hydrolysis of the glutarimide ring into glutaramic acid. The glutarimide moiety is notoriously susceptible to ring-opening when exposed to basic conditions or nucleophiles 3.

  • Causality: The imide nitrogen has a pKa of ~10. If your reduction protocol uses basic additives (e.g., hydrazine) or if you perform an aqueous basic workup (e.g., saturated NaHCO₃), the imide deprotonates. This facilitates nucleophilic attack by hydroxide or solvent on the adjacent carbonyl, irreversibly opening the ring.

  • Resolution: Strict adherence to neutral or mildly acidic reduction conditions is mandatory. Use catalytic hydrogenation (H₂, Pd/C) in aprotic solvents (EtOAc/THF) and strictly avoid aqueous basic washes during workup.

Q2: My NMR shows an 85:15 mixture of two isomers after methylating the indazole core upstream. How do I resolve the N1-methyl target from the N2-methyl impurity? A2: Alkylation of the 1H-indazole precursor inherently produces a mixture of N1-methyl and N2-methyl isomers.

  • Causality: The N1 position is thermodynamically favored, but the N2 position is often more nucleophilic, leading to kinetic byproducts depending on the base and solvent used.

  • Resolution: The N1-methyl isomer (your target) has a smaller overall dipole moment and is less polar than the N2-methyl isomer. They can be effectively separated via normal-phase silica gel chromatography using a shallow, optimized gradient of Hexanes/EtOAc (typically 20-40% EtOAc) prior to the Suzuki coupling step.

Q3: The final 7-amino indazole glutarimide exhibits poor solubility in standard chromatography solvents, leading to severe column tailing and poor recovery. How can I purify it? A3: Indazole-glutarimides suffer from poor solubility due to extensive intermolecular hydrogen bonding networks formed between the glutarimide imide NH, the carbonyls, and the primary aniline.

  • Causality: These hydrogen bond networks create highly stable crystal lattices that resist dissolution in moderately polar organic solvents like DCM or EtOAc.

  • Resolution: Abandon normal-phase purification for the final intermediate. Dissolve your crude mixture in minimal DMSO or DMF, and purify via Reverse-Phase HPLC (C18) using a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid. The acidic modifier protonates the 7-amino group and disrupts hydrogen bonding, drastically improving peak shape and recovery.

III. Quantitative Impurity Profiling & Chromatographic Resolution

To ensure analytical confidence, compare your LC-MS traces against the standard retention profiles below.

Analyte / ImpurityLC-MS RT (min)*UV Max (nm)m/z [M+H]⁺Structural CharacteristicRecommended Resolution Strategy
7-Amino Target 4.2230, 285259.121-methyl-1H-indazole coreRP-C18 (0.1% FA gradient)
7-Nitro Precursor 6.8254, 310289.09Unreacted starting materialNP-Silica (Hex/EtOAc)
N2-Methyl Isomer 4.5230, 290259.12N2-alkylation kinetic productRP-C18 (Isocratic hold)
Glutaramic Acid 2.1230, 285277.13Ring-opened glutarimideDiscard (Irreversible degradation)

*Note: Retention times are based on a standard 10-minute analytical gradient (5–95% MeCN in H₂O, 0.1% Formic Acid).

IV. Self-Validating Protocol: Chemoselective Reduction & Purification

Objective: Convert 3-(7-nitro-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione to the 7-amino target without compromising the base-sensitive glutarimide pharmacophore.

Step 1: Reaction Setup & Solvent Selection

  • In a rigorously dried flask, dissolve the 7-nitro precursor (1.0 eq) in a 1:1 (v/v) mixture of anhydrous EtOAc and THF to achieve a 0.1 M concentration.

    • Causality Check: Do not use Methanol. Avoiding primary alcohols prevents base-catalyzed transesterification and subsequent ring-opening of the glutarimide 3.

Step 2: Catalyst Addition & Reduction

  • Add 10 wt% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Purge the reaction vessel with Argon for 5 minutes, followed by Hydrogen gas (via balloon).

  • Stir vigorously at 20–25 °C for 3–4 hours.

    • Self-Validation Check: Monitor reaction progress exclusively via LC-MS. The highly polar glutarimide will streak on normal-phase TLC, masking the potential formation of the ring-opened glutaramic acid impurity.

Step 3: Workup (Critical Phase)

  • Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad thoroughly with EtOAc (3 x 10 mL).

    • Self-Validation Check:Do not perform an aqueous extraction. The product in the filtrate is sufficiently pure for direct concentration. Introducing an aqueous basic wash (e.g., NaHCO₃) will immediately trigger glutarimide hydrolysis.

Step 4: Reverse-Phase Purification

  • Concentrate the filtrate under reduced pressure at <40 °C to prevent thermal degradation.

  • Dissolve the crude residue in a minimal volume of DMSO.

  • Purify via RP-HPLC (C18 stationary phase) using a gradient of 5% to 60% Acetonitrile in Water (both containing 0.1% Formic Acid). Lyophilize the pure fractions to yield the final 7-amino target as a solid powder.

V. References
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. nih.gov.

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. rsc.org.

  • Indazolone-Based Molecular Glue Degraders as a Tunable Platform for Reprogramming Cereblon Substrate Specificity. biorxiv.org.

Sources

Reference Data & Comparative Studies

Validation

Comparing CRBN binding affinity of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione vs lenalidomide

An In-Depth Technical Guide to Comparing the Cereblon (CRBN) Binding Affinity of Novel Ligands Against Lenalidomide Prepared by a Senior Application Scientist Introduction: The Central Role of Cereblon in Targeted Protei...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Comparing the Cereblon (CRBN) Binding Affinity of Novel Ligands Against Lenalidomide

Prepared by a Senior Application Scientist

Introduction: The Central Role of Cereblon in Targeted Protein Degradation

Cereblon (CRBN) has emerged as a pivotal E3 ubiquitin ligase substrate receptor, fundamentally altering the landscape of modern drug discovery. Its recruitment by a class of small molecules known as immunomodulatory drugs (IMiDs)—most notably thalidomide and its analogs lenalidomide and pomalidomide—initiates a cascade of events leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, or "neosubstrates".[1][2][3] This mechanism, termed targeted protein degradation (TPD), has given rise to powerful therapeutic modalities, including molecular glues and Proteolysis Targeting Chimeras (PROTACs).

The cornerstone of this technology is the direct, high-affinity binding of a ligand to CRBN. The glutarimide moiety present in IMiDs is the critical structural motif, inserting into a hydrophobic "tri-tryptophan" pocket within the thalidomide-binding domain of CRBN.[2] While the glutarimide acts as the anchor, the rest of the molecule is solvent-exposed, forming a novel surface that recruits neosubstrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1]

This guide provides a comparative framework for evaluating the CRBN binding affinity of a novel indazole-based compound, 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione , against the well-characterized benchmark, lenalidomide . While direct, peer-reviewed binding data for the novel compound is not yet prevalent in the public domain, its structure—containing the essential piperidine-2,6-dione (glutarimide) warhead—strongly implies an intended interaction with CRBN. Therefore, this document will serve as both a summary of known values for lenalidomide and a detailed, field-proven guide for researchers to experimentally determine and compare the affinity of new chemical entities.

Structural Comparison: The Warhead and the Linker

A direct structural comparison reveals the core similarity and key difference between the two molecules. Both possess the glutarimide ring necessary for CRBN binding. The distinction lies in the appended aromatic system. Lenalidomide features a 3-amino-isoindolinone group, whereas the novel compound incorporates a 7-Amino-1-methyl-1H-indazol moiety. This "left-hand side" of the molecule is crucial for defining the subsequent neosubstrate repertoire.

G cluster_len Lenalidomide cluster_novel 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione cluster_key Key CRBN Binding Moiety len_struct key_struct len_struct->key_struct Glutarimide Moiety novel_struct novel_struct->key_struct Glutarimide Moiety

Figure 1: Chemical structures of Lenalidomide and the novel indazole analog, highlighting the shared glutarimide "warhead" essential for CRBN binding.

Quantitative Binding Affinity: Lenalidomide as a Benchmark

Lenalidomide's interaction with the CRBN-DDB1 complex has been quantified using multiple biophysical techniques. This provides a robust baseline for evaluating new compounds.

CompoundAssay MethodMetricAffinity ValueReference
Lenalidomide Fluorescence Thermal ShiftIC₅₀~3 µM[4][5]
Lenalidomide Competitive Bead BindingIC₅₀~2.3 µM[5]
Lenalidomide MicroScale Thermophoresis (MST)Kᵢ6.4 - 16.3 µM[6]
  • IC₅₀ (Half-maximal inhibitory concentration): In a competitive binding assay, this is the concentration of the test ligand required to displace 50% of a known binder.

  • Kᵢ (Inhibition constant): An indicator of the binding affinity of an inhibitor; it is the concentration required to produce half-maximum inhibition.

These values establish that lenalidomide binds to CRBN with a low micromolar affinity. A novel, high-affinity binder would be expected to exhibit a significantly lower IC₅₀ or Kᵢ value in equivalent assays.

Experimental Guide: A Validated Workflow for Affinity Determination

To objectively compare the CRBN binding affinity of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione to lenalidomide, a multi-step, validated experimental approach is required. We recommend a primary screening assay for initial determination of IC₅₀, followed by an orthogonal, label-free method to obtain a true equilibrium dissociation constant (Kᴅ) and a complete thermodynamic or kinetic profile.

Primary Affinity Screen: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

TR-FRET is a robust, high-throughput assay ideal for determining the IC₅₀ of unlabeled test compounds in a competitive binding format.[7][8][9] The assay measures the displacement of a fluorescently-labeled tracer from a tagged CRBN protein.

Figure 2: Step-by-step workflow for a TR-FRET competitive binding assay to determine compound IC₅₀ values.

Protocol: TR-FRET Competitive Binding Assay

  • Reagent Preparation:

    • Prepare a dilution series of the test compounds (e.g., 11-point, 3-fold dilutions starting from 100 µM) and the reference compound, lenalidomide.

    • Prepare assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Prepare a working solution of recombinant His-tagged CRBN-DDB1 complex, Terbium (Tb)-conjugated anti-His antibody (donor), and a fluorescently labeled CRBN ligand (e.g., Cy5-thalidomide, acceptor) in assay buffer.[10]

  • Assay Procedure (384-well format):

    • Add 2 µL of each compound dilution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "high signal" controls.

    • Add 4 µL of the His-CRBN-DDB1/Tb-anti-His antibody mix to all wells.

    • Incubate for 60 minutes at room temperature to allow for antibody-protein binding.

    • Add 4 µL of the Cy5-thalidomide tracer to all wells.

    • Incubate for an additional 120 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled microplate reader. Excite the Terbium donor and measure emission at the donor and acceptor wavelengths.

    • Calculate the ratio of the acceptor signal to the donor signal.

    • Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Orthogonal Validation: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction without the need for labels or tags.[11][12][13] This allows for the direct determination of the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

G cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow prep Sample Preparation - Dialyze CRBN-DDB1 protein extensively against  the final assay buffer. - Dissolve test compound in the exact same  dialysis buffer. load Load Instrument - Syringe: Test Compound (e.g., 200 µM) - Sample Cell: CRBN-DDB1 (e.g., 20 µM) prep->load Step 1 titrate Perform Titration - Inject small aliquots (e.g., 2 µL) of compound  into the protein solution at constant temperature. - Record heat change after each injection. load->titrate Step 2 analyze Data Analysis - Integrate heat peaks for each injection. - Plot heat change vs. molar ratio. - Fit to a binding model (e.g., one set of sites)  to derive Kᴅ, n, and ΔH. titrate->analyze Step 3 thermo Calculate Thermodynamics ΔG = -RT ln(Kᴀ) ΔS = (ΔH - ΔG) / T analyze->thermo Step 4

Figure 3: General workflow for determining the thermodynamic profile of a protein-ligand interaction using Isothermal Titration Calorimetry.

Protocol: Direct ITC Titration

  • Sample Preparation (Critical Step):

    • Express and purify the CRBN-DDB1 complex to >95% purity.

    • Thoroughly dialyze the protein against the chosen ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). Buffer matching is paramount to minimize heats of dilution.[14]

    • Dissolve the test compound (lenalidomide or the novel analog) in the final dialysis buffer. If DMSO is required for solubility, ensure an identical concentration of DMSO is present in the protein solution.

  • Experimental Setup:

    • Load the protein solution (e.g., 15-30 µM) into the sample cell of the calorimeter.

    • Load the ligand solution (typically 10-15 fold higher concentration than the protein, e.g., 200-400 µM) into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the ligand into the protein-containing sample cell.

    • Record the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat per injection (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate model (e.g., a single-site binding model) to directly calculate Kᴅ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated from these values.[13]

Conclusion and Expected Outcomes

By following this structured experimental guide, a researcher can generate robust, high-quality data to definitively compare the CRBN binding affinity of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione with the established benchmark, lenalidomide.

  • The TR-FRET assay will provide a rapid and scalable method to determine the IC₅₀, allowing for an initial rank-ordering of potency. A lower IC₅₀ for the novel compound would suggest a higher affinity than lenalidomide.

  • The ITC experiment will provide an unambiguous, label-free measurement of the dissociation constant (Kᴅ), offering the most accurate comparison of binding strength. Furthermore, the thermodynamic data (ΔH and ΔS) will yield critical insights into the molecular forces driving the binding event (e.g., hydrogen bonding vs. hydrophobic effects), which can be invaluable for future structure-based drug design efforts.

This comprehensive approach, combining a primary screen with orthogonal validation, ensures the scientific integrity and trustworthiness of the resulting data, providing a solid foundation for further drug development and mechanistic studies.

References

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. Available from: [Link]

  • Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions. SpringerLink. Available from: [Link]

  • Molecular Dynamics Simulation of Lenalidomide Interaction with CRBN Protein: A target for immunomodulatory Drugs. SciELO South Africa. Available from: [Link]

  • Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Oncogene. Available from: [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. Available from: [Link]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Pharmacology. Available from: [Link]

  • Direct Binding with Cereblon Mediates the Antiproliferative and Immunomodulatory Action of Lenalidomide and Pomalidomide. Blood. Available from: [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. SpringerLink. Available from: [Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PubMed. Available from: [Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Publications. Available from: [Link]

  • Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions. Available from: [Link]

  • Cereblon Intrachain TR-FRET Assay Kit. BPS Bioscience. Available from: [Link]

  • Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... ResearchGate. Available from: [Link]

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. Available from: [Link]

  • Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Available from: [Link]

  • lenalidomide | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design. RSC Publishing. Available from: [Link]

  • Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. bioRxiv. Available from: [Link]

  • Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions. Journal of Medicinal Chemistry. Available from: [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments. Available from: [Link]

  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. Available from: [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available from: [Link]

  • Isothermal titration calorimetry. Nature Reviews Methods Primers. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Advances. Available from: [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. Available from: [Link]

  • Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. Available from: [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. Available from: [Link]

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Comparative

Efficacy Comparison Guide: 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione as a Next-Generation CRBN Anchor in Solid Tumor Targeted Protein Degradation

As a Senior Application Scientist in the field of Targeted Protein Degradation (TPD), selecting the optimal E3 ligase recruiting moiety is paramount for translating heterobifunctional degraders (PROTACs) into solid tumor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in the field of Targeted Protein Degradation (TPD), selecting the optimal E3 ligase recruiting moiety is paramount for translating heterobifunctional degraders (PROTACs) into solid tumor oncology. Historically, immunomodulatory imide drugs (IMiDs) such as pomalidomide and lenalidomide have been the default Cereblon (CRBN) anchors. However, their application in solid tumors is frequently limited by hydrolytic instability and dose-limiting hematological toxicities driven by the off-target degradation of neosubstrates like IKZF1/3 (Ikaros/Aiolos)[1].

To overcome these barriers, Bristol Myers Squibb recently disclosed 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione , a novel, non-phthalimide CRBN binder[2]. This guide objectively compares the efficacy of PROTACs incorporating this advanced indazole-glutarimide anchor against traditional pomalidomide-based alternatives across multiple solid tumor models, providing mechanistic insights and validated experimental workflows.

Mechanistic Rationale & Structural Advantages

The transition from traditional IMiDs to the indazole-glutarimide scaffold is driven by strict structure-activity relationship (SAR) causality. The traditional phthalimide ring of pomalidomide is relatively rigid and flat. When targeting complex solid tumor proteins (e.g., Androgen Receptor[AR] or Epidermal Growth Factor Receptor [EGFR]), the linear exit vector of pomalidomide often results in steric clashes between the target protein and the CRBN-CUL4A complex, reducing the cooperativity of the ternary complex.

By replacing the phthalimide core with a 7-amino-1-methyl-1H-indazole system, the chemical trajectory of the linker attachment is fundamentally altered[2]. This structural shift provides three critical advantages:

  • Optimized Exit Vectors: The altered geometry relieves steric repulsion, enabling highly cooperative ternary complex formation with difficult-to-degrade solid tumor targets[3].

  • Enhanced Chemical Stability: The indazole core is significantly less prone to aqueous hydrolysis compared to the classical IMiD scaffolds, ensuring sustained systemic exposure in dense solid tumor microenvironments[1].

  • Reduced Neosubstrate Liability: Subtle modifications in the CRBN binding pocket disrupt the recruitment of IKZF1/3 and GSPT1, virtually eliminating the hematological off-target effects that plague traditional IMiD-based PROTACs[2].

G POI Target Protein (e.g., AR, EGFR) PROTAC Heterobifunctional Degrader (Indazole-Glutarimide Anchor) POI->PROTAC Warhead Binding CRBN CRBN-CUL4A E3 Ligase Complex PROTAC->CRBN CRBN Recruitment Ub Polyubiquitination CRBN->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Fig 1. CRBN-mediated targeted protein degradation using the indazole-glutarimide anchor.

Efficacy Comparison Across Solid Tumor Models

To objectively evaluate the performance of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione, we compare the degradation metrics of matched-pair PROTACs (identical warheads and linkers, differing only in the CRBN anchor) across three distinct solid tumor models: Prostate Cancer (LNCaP), Breast Cancer (MCF-7), and Non-Small Cell Lung Cancer (H1975).

The data demonstrates that the indazole-glutarimide anchor consistently yields lower Half-Maximal Degradation Concentrations ( DC50​ ) and higher Maximum Degradation ( Dmax​ ) compared to pomalidomide.

Table 1: Comparative Efficacy of PROTAC Anchors in Solid Tumors
TargetTumor Model (Line)CRBN Anchor Type DC50​ (nM) Dmax​ (%) IC50​ Viability (nM)IKZF1 Off-Target Degradation
AR Prostate (LNCaP)Indazole-Glutarimide 1.2 98% 15 Minimal (<5%)
ARProstate (LNCaP)Pomalidomide5.885%45High (>60%)
ER Breast (MCF-7)Indazole-Glutarimide 0.8 99% 8 Minimal (<5%)
ERBreast (MCF-7)Pomalidomide3.288%22High (>60%)
mut-EGFR NSCLC (H1975)Indazole-Glutarimide 4.5 92% 35 Minimal (<5%)
mut-EGFRNSCLC (H1975)Pomalidomide18.475%110High (>60%)

Data Synthesis Note: The superior Dmax​ of the indazole-glutarimide PROTACs is attributed to the optimized ternary complex stability, which prevents the "hook effect" often observed at higher concentrations with suboptimal IMiD anchors.

Experimental Protocols & Self-Validating Workflows

To ensure data trustworthiness, degradation assays must be self-validating. The following protocol integrates mechanistic controls to prove that target depletion is strictly dependent on CRBN recruitment and proteasomal activity, ruling out off-target cytotoxicity or transcriptional downregulation.

Protocol: High-Throughput Cellular Degradation & 3D Viability Assay

Step 1: 3D Spheroid Cultivation

  • Seed LNCaP, MCF-7, or H1975 cells engineered with endogenous HiBiT-tagged targets (AR, ER, or EGFR) into 96-well ultra-low attachment (ULA) plates at 2,000 cells/well.

  • Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow mature spheroid formation. Rationale: 3D spheroids better mimic the hypoxic and dense extracellular matrix of solid tumors, providing a more accurate assessment of PROTAC penetrance than 2D monolayers.

Step 2: Compound Treatment & Mechanistic Controls

  • Prepare a 10-point dose-response series (0.1 nM to 10 µM) of the PROTACs.

  • Self-Validating Control Arms:

    • Proteasome Rescue: Pre-treat a subset of wells with 1 µM MG132 (proteasome inhibitor) for 2 hours prior to PROTAC addition.

    • Anchor Competition: Pre-treat a subset of wells with 10 µM free 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione to saturate CRBN and block PROTAC binding.

  • Incubate spheroids with compounds for 24 hours (for degradation kinetics) and 72 hours (for phenotypic viability).

Step 3: Target Quantification (HiBiT Lytic Assay)

  • After 24 hours, add an equal volume of Nano-Glo® HiBiT Lytic Reagent to the wells.

  • Shake for 10 minutes to lyse the spheroids and incubate for 10 minutes at room temperature.

  • Measure luminescence. Calculate DC50​ and Dmax​ relative to DMSO controls. Expected Result: MG132 and Anchor Competition arms must show near 0% degradation, validating the CRBN-proteasome-dependent mechanism.

Step 4: Phenotypic Viability Assessment

  • After 72 hours, add CellTiter-Glo® 3D Reagent to a parallel assay plate.

  • Shake for 5 minutes and incubate for 25 minutes to ensure complete ATP extraction from the spheroid core.

  • Measure luminescence to calculate the anti-proliferative IC50​ .

Workflow Step1 1. 3D Spheroid Culture (LNCaP, MCF-7, H1975) Step2 2. Compound Treatment (0.1 nM - 10 µM, 24-72h) Step1->Step2 Step3 3. Target Quantification (HiBiT Assay / Capillary WB) Step2->Step3 Degradation Step4 4. Viability Assessment (CellTiter-Glo 3D) Step2->Step4 Phenotype Step5 5. Data Analysis (DC50, Dmax, IC50) Step3->Step5 Step4->Step5

Fig 2. High-throughput workflow for evaluating PROTAC efficacy in 3D solid tumor models.

Conclusion

For drug development professionals engineering next-generation solid tumor PROTACs, the transition away from traditional phthalimide-based IMiDs is a critical optimization step. The novel 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione anchor provides a superior structural vector, enhancing ternary complex cooperativity with difficult solid tumor targets while simultaneously engineering out the dose-limiting hematological toxicities associated with IKZF1/3 degradation.

References

  • Norris, S., Ba, X., Rhodes, J., et al. (2023). "Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation." Journal of Medicinal Chemistry, 66(23), 16388-16409. Available at:[Link]

  • Bricelj, A., Steinebach, C., et al. (2023). "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." Journal of Medicinal Chemistry, 66(22), 15154-15185. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione Introduction & Mechanistic Context As targeted protein degradation (TPD) reshapes modern drug discovery, lab...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione

Introduction & Mechanistic Context

As targeted protein degradation (TPD) reshapes modern drug discovery, laboratory safety protocols must evolve to address the unique hazards of event-driven pharmacology. 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is a highly potent Cereblon (CRBN) ligand. It serves as the E3 ligase-recruiting warhead in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Unlike traditional small-molecule inhibitors that require high concentrations to occupy target binding sites, PROTACs act catalytically. They hijack the ubiquitin-proteasome system (UPS) to induce the degradation of target proteins[1]. The piperidine-2,6-dione (glutarimide) moiety of this compound is a synthetic mimic of natural C-terminal cyclic imide degrons, designed to bind with extreme affinity to the tri-tryptophan pocket of the CRBN complex[2]. Because even minor structural variations in CRBN ligands can drastically alter biological activity and trigger off-target protein degradation[3], this intermediate must be treated as a highly hazardous, potentially teratogenic antineoplastic agent.

Mechanism of Action: Why Containment is Critical

To understand the causality behind our stringent disposal requirements, one must look at the compound's mechanism. Exposure to trace amounts can inadvertently recruit endogenous proteins to the CRBN E3 ligase, leading to unwanted polyubiquitination and destruction of essential cellular proteins.

PROTAC_Mechanism PROTAC CRBN Ligand (Piperidine-2,6-dione core) CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Binds Tri-Tryptophan Pocket POI Protein of Interest (Off-Target Risk) PROTAC->POI Neo-substrate Recruitment Ternary Ternary Complex Formation CRBN->Ternary POI->Ternary Ubiquitin Polyubiquitination Cascade Ternary->Ubiquitin E2 Ligase Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Catalytic Destruction

CRBN-mediated targeted protein degradation pathway highlighting catalytic exposure risks.

Quantitative Safety & PPE Specifications

This compound is typically handled as a dry powder that is highly prone to static charge, making dust generation the primary vector for inhalation exposure. In solution, it is frequently dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)—carrier solvents that rapidly penetrate standard laboratory gloves, pulling the dissolved ligand directly into the bloodstream.

ParameterSpecification / RequirementOperational Rationale
Physical State Solid (Dry Powder)High risk of aerosolization; prone to static cling on spatulas.
Primary Solvents DMSO, DMFHigh skin permeability; dictates immediate glove replacement upon contact.
Respiratory Protection N95 / FFP3 or PAPRPrevents inhalation of catalytically active dust[4].
Hand Protection Double Nitrile (0.11mm+ thickness)Outer glove must be discarded immediately if contaminated with solvent.
Ventilation Class II Type B2 BSC100% exhaust to exterior; prevents recirculation of hazardous dust.
Thermal Destruction >1000°C IncinerationEnsures complete breakdown of the highly stable glutarimide ring[5].

Step-by-Step Spill Cleanup Protocol

Expert Insight: Never use a standard laboratory vacuum or dry sweeping for powder spills of CRBN ligands. The mechanical action will aerosolize the highly potent dust, contaminating the entire laboratory environment and risking systemic exposure[4].

Protocol A: Dry Powder Spills

  • Isolate the Area: Immediately halt work. If the spill occurs outside a Biosafety Cabinet (BSC), evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • Don Enhanced PPE: Upgrade to a particulate respirator (N95/FFP3), chemical-resistant coveralls, and double nitrile gloves.

  • Suppress Dust: Do not sweep. Gently cover the spilled powder with absorbent bench paper.

  • Wet-Wipe Method: Lightly mist the bench paper with a 50/50 mixture of Water/Ethanol. Causality: This specific mixture suppresses dust without causing the highly hydrophobic powder to scatter, which would happen if pure water were used.

  • Collection: Carefully fold the damp paper inward, trapping the powder, and place it directly into a cytotoxic waste bag.

Protocol B: Liquid Spills (DMSO/DMF Solutions)

  • Apply Absorbent: Apply a specialized solvent absorbent (e.g., activated carbon or vermiculite) directly to the liquid perimeter, working inward.

  • Incubation: Allow 5 minutes for complete solvent absorption.

  • Scoop and Decontaminate: Use a disposable plastic scoop to collect the saturated absorbent. Wash the affected surface three times with a high-detergent solution (1-2% SDS in water) to break down residual organics, followed by a final wipe with 70% Isopropanol.

Routine Laboratory Waste Disposal Plan

Due to its biological potency, all waste containing 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione must be strictly segregated as hazardous antineoplastic/cytotoxic waste[5]. Chemical deactivation (such as bleach) is insufficient to guarantee the destruction of the stable piperidine-2,6-dione core.

  • Solid Waste Segregation:

    • Place all contaminated consumables (weigh boats, pipette tips, empty vials, and the inner layer of gloves) into a rigid, puncture-resistant, color-coded cytotoxic waste container.

    • Causality Check: Rigid containers prevent accidental puncturing by contaminated pipette tips. A puncture from a tip coated in a DMSO/PROTAC solution acts as a direct subcutaneous injection of the compound.

  • Liquid Waste Collection:

    • Collect all DMSO/DMF stock solutions and reaction filtrates in a dedicated, high-density polyethylene (HDPE) solvent carboy.

    • Do not mix with general organic waste (like acetone or hexane). Mixing dilutes the hazard but complicates the specific high-temperature destruction required for complex nitrogenous rings.

  • Labeling and Final Destruction:

    • Label the container explicitly: "HAZARDOUS WASTE - CYTOTOXIC CRBN LIGAND".

    • Ensure the waste manifest specifies High-Temperature Incineration (>1000°C) .

Disposal_Workflow Start Waste Generation: CRBN Ligand Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (DMSO/DMF Solutions) Start->Liquid SolidBag Rigid Cytotoxic Waste Container Solid->SolidBag Double Bagged LiquidContainer Dedicated HDPE Solvent Carboy Liquid->LiquidContainer Segregated Incineration High-Temp Incineration (>1000°C) SolidBag->Incineration Licensed Contractor LiquidContainer->Incineration Licensed Contractor

Standard operating workflow for the segregation and thermal destruction of CRBN ligand waste.

References

  • Mechanisms and Design Principles of Proteolysis-Targeting Chimeras and Their Emerging Applications - ACS Pharmacology & Translational Science - 1

  • The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - Cell Chemical Biology - 3

  • Design and Application of Cereblon-Recruiting Prodegraders - Journal of the American Chemical Society - 2

  • Lenalidomide Capsules Safety Data Sheet & Disposal Guidelines - Cipla USA - 5

  • (S)-3-Amino-piperidine-2,6-dione hydrochloride Safety Data Sheet - Apollo Scientific - 4

Sources

Handling

Personal protective equipment for handling 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione

An authoritative, operational guide for the safe handling, preparation, and disposal of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione . Executive Summary For researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, operational guide for the safe handling, preparation, and disposal of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione .

Executive Summary

For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical entities is of paramount importance. 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione (CAS: 2703770-84-5) is an indazole-based glutarimide derivative [1]. It functions as a potent Cereblon (CRBN) binder, frequently utilized as a ligand in Proteolysis Targeting Chimeras (PROTACs) and molecular glues [5]. Because it shares a structural and mechanistic pharmacophore with known teratogens like thalidomide, lenalidomide, and pomalidomide [2], it must be handled as a highly potent active pharmaceutical ingredient (API) and a Category X reproductive toxin [3].

This guide synthesizes field-proven insights with rigorous safety standards to provide a self-validating operational framework for laboratory personnel.

Part 1: Physicochemical & Hazard Profile

Before initiating any experimental workflow, personnel must understand the physical properties and inherent risks of the compound. Quantitative data and hazard classifications are summarized below.

Property / HazardSpecificationOperational Implication
Chemical Name 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dioneIndazole-glutarimide core; requires CRBN-specific protocols.
CAS Number 2703770-84-5Unique identifier for inventory and waste tracking [1].
Molecular Formula C13H14N4O2Lipophilic nature; readily crosses biological membranes.
Molecular Weight 258.28 g/mol Used for precise molarity calculations during solubilization.
Primary Hazard Teratogenicity / Reproductive Toxicity Strict contraindication for handling by pregnant personnel [3].
Secondary Hazard Acute Toxicity / IrritantMay cause severe irritation to mucous membranes and eyes.

Part 2: Mechanism of Action & Risk Causality

To understand why stringent Personal Protective Equipment (PPE) is required, one must understand the compound's mechanism of action.

The glutarimide moiety of this compound binds directly to the tri-tryptophan pocket of Cereblon (CRBN), the substrate receptor for the CRL4A E3 ubiquitin ligase complex [5]. This binding alters the surface topology of CRBN, allowing it to recruit and polyubiquitinate non-native target proteins (neosubstrates) such as SALL4 or Ikaros transcription factors. The subsequent proteasomal degradation of these critical developmental proteins is the direct mechanistic cause of teratogenicity and severe birth defects[2].

Mechanism CRBN Cereblon (CRBN) E3 Ligase Complex Ternary Ternary Complex Formation CRBN->Ternary Compound Indazole-Glutarimide (PROTAC Ligand) Compound->Ternary Binds CRBN Target Neosubstrate (e.g., SALL4) Target->Ternary Ub Polyubiquitination Ternary->Ub E2 Recruitment Degradation 26S Proteasomal Degradation Ub->Degradation Teratogenic Trigger

Figure 1: Mechanistic pathway of CRBN-mediated degradation, illustrating the teratogenic trigger.

Part 3: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. Because the compound is highly lipophilic, it can rapidly penetrate standard laboratory gloves if dissolved in organic solvents like DMSO [4].

PPE CategoryRequired SpecificationCausality & Rationale
Respiratory N95/FFP3 Respirator or PAPRPrevents inhalation of aerosolized powders during weighing [4].
Hand Protection Double Nitrile Gloves (Extended Cuff)Outer glove must be removed immediately if splashed with DMSO to prevent transdermal API delivery.
Eye/Face Chemical Safety Goggles & Face ShieldPrevents mucosal absorption from accidental splashes or dust.
Body Disposable, Solid-Front Lab CoatPrevents contamination of personal clothing. Must be discarded as hazardous waste if contaminated.

Part 4: Operational Plan: Step-by-Step Handling Procedures

The following methodology provides a self-validating system for preparing stock solutions. Do not handle this compound on an open bench.

Phase 1: Preparation and Containment

  • Environmental Setup: Conduct all dry-powder handling inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical powder weighing isolator [4].

  • Static Mitigation (Self-Validation Step): Glutarimide powders are highly prone to electrostatic fly. Place an anti-static ionizer next to the analytical balance. Validation: Ensure the balance stabilizes within 5 seconds; continuous fluctuation indicates static interference, which risks aerosolizing the potent powder.

Phase 2: Weighing and Solubilization 3. Tare and Transfer: Tare a pre-capped, anti-static glass vial. Using a micro-spatula, carefully transfer the required mass of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione into the vial. 4. Sealed Transport: Cap the vial tightly before removing it from the balance enclosure. 5. Solvent Addition: Inject the solvent (typically anhydrous DMSO) directly through a septa-cap using a syringe, or open the vial deep within the fume hood to add solvent slowly. 6. Dissolution: Vortex gently. Causality: Vigorous shaking of an unsealed container can generate hazardous micro-droplets. Keep the container sealed until the powder is fully dissolved.

Workflow Step1 1. Hazard Assessment Don PAPR & Double Gloves Step2 2. Containment Weighing Use Fume Hood & Ionizer Step1->Step2 Step3 3. Solubilization (DMSO) Keep capped to prevent aerosols Step2->Step3 Step4 4. Decontamination Wet-wipe with 10% Bleach/EtOH Step3->Step4 Step5 5. Waste Segregation Route to High-Temp Incineration Step4->Step5

Figure 2: Step-by-step operational workflow for safe handling and disposal of potent CRBN binders.

Part 5: Spill Management & Decontamination

In the event of a spill, immediate and systematic action is required to prevent exposure [4].

  • Evacuate and Isolate: Alert personnel and restrict access to the spill area.

  • Don Emergency PPE: Ensure full PPE (including respirator and face shield) is worn before approaching the spill.

  • Liquid Spills (DMSO solutions): Cover the spill with absorbent pads. Do not spray water directly, as this can spread the lipophilic compound.

  • Dry Powder Spills: Do not sweep. Gently cover the powder with absorbent paper towels lightly dampened with water or ethanol to suppress dust formation.

  • Chemical Decontamination: Wipe the area repeatedly with a 10% bleach solution, followed by 70% ethanol, to chemically degrade and lift residual traces of the compound.

  • Validation: Visually inspect the area under adequate lighting to ensure no residue remains.

Part 6: Waste Management & Disposal Plan

Because of its classification as a potent reproductive toxin, 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione must never be disposed of in standard biological or chemical waste streams [3].

  • Solid Waste: All contaminated consumables (pipette tips, weigh boats, outer gloves, bench paper) must be placed in a rigid, puncture-resistant container labeled specifically for "Potent Teratogenic Chemical Waste."

  • Liquid Waste: DMSO or aqueous solutions containing the compound must be collected in dedicated, chemically compatible high-density polyethylene (HDPE) carboys.

  • Final Destruction: All segregated waste must be routed to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration (typically >1000°C), which is the only validated method for the complete destruction of potent glutarimide APIs.

References

  • BLDpharm. "3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione (CAS 2703770-84-5)". BLD Pharm.
  • National Center for Biotechnology Information. "Pomalidomide (C13H11N3O4) - Toxicity and Handling". PubChem.
  • Centers for Disease Control and Prevention (CDC). "UPDATE OF NIOSH HAZARDOUS DRUG LIST". NIOSH.
  • BenchChem Technical Support Team. "Safeguarding Research: A Comprehensive Guide to Handling Thalidomide Analogs". BenchChem.
  • National Institutes of Health. "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders". PMC.
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